4-Bromo-1-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMPRODBWENBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346613 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-40-7 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1-methylisoquinoline CAS number and properties
An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Isoquinoline and its derivatives form the structural core of numerous natural products and pharmacologically active molecules, making them privileged scaffolds in drug discovery. This document details the compound's core properties, proposes a robust synthetic pathway, and explores its chemical reactivity, with a focus on its application as a versatile intermediate for the synthesis of complex molecular architectures. Safety protocols, handling procedures, and analytical characterization are also discussed to provide a complete resource for laboratory professionals.
Compound Identification and Core Properties
This compound is a halogenated derivative of 1-methylisoquinoline. The introduction of a bromine atom at the C4 position provides a key functional handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 104704-40-7 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | |
| Exact Mass | 220.98401 Da | [1] |
| Synonyms | 4-Bromo-1-methyl-isoquinoline |[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various solvents and reaction conditions, as well as for developing purification and analytical methods. The data currently available for this compound are based on computational predictions.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
|---|---|---|
| Boiling Point | 304.4 ± 22.0 °C | [1] |
| Density | 1.488 ± 0.06 g/cm³ | [1] |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 12.9 Ų |[1] |
Synthesis and Purification
Caption: Proposed workflow for the synthesis of this compound.
Proposed Experimental Protocol: Synthesis
Rationale: The electron-rich nature of the isoquinoline ring system makes it susceptible to electrophilic substitution. In strongly acidic media, the nitrogen atom is protonated, deactivating the heterocyclic ring and directing substitution to the benzene ring, primarily at the C5 and C8 positions. However, direct bromination of the neutral isoquinoline with bromine in a high-boiling solvent like nitrobenzene is known to favor substitution at the C4 position[4]. This precedent suggests a similar regioselectivity for the 1-methyl derivative. N-Bromosuccinimide (NBS) in sulfuric acid is also a well-established method for the regioselective bromination of isoquinolines at the C5 position, highlighting the critical role of reaction conditions in directing the outcome[5]. For C4-bromination, conditions avoiding strong protonation of the ring nitrogen are preferable.
Step 1: Synthesis of 1-Methylisoquinoline (Precursor) The precursor, 1-methylisoquinoline, can be synthesized via several established methods, most notably the Bischler-Napieralski reaction, starting from N-acetyl-2-phenylethylamine followed by dehydrogenation.
Step 2: Bromination of 1-Methylisoquinoline
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 1-methylisoquinoline (1 equiv.) and a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).
-
Reagent Addition: Heat the mixture to 160-180 °C. Add a solution of bromine (1.1 equiv.) in the same solvent dropwise over 1 hour. The evolution of hydrogen bromide gas should be observed.
-
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution to neutralize excess acid, followed by aqueous sodium thiosulfate solution to quench any remaining bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic and Analytical Characterization
While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, MS, and IR spectroscopy[6].
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group (C1-CH₃) around δ 2.5-2.8 ppm. The aromatic region (δ 7.5-8.5 ppm) will display a set of multiplets corresponding to the five protons on the isoquinoline core. The proton at C3 will likely appear as a singlet, while the protons on the benzene ring will show characteristic coupling patterns.
-
¹³C NMR: The spectrum should display 10 distinct signals. The methyl carbon is expected in the aliphatic region (~20-25 ppm). The aromatic region will contain 9 signals, including the C-Br carbon, which would appear at approximately δ 120-125 ppm.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (m/z 221 and 223).
-
IR Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and methyl groups (~3100-2900 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (< 1000 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This site serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.
Caption: Key cross-coupling reactions utilizing this compound.
Exemplary Experimental Protocols
Rationale: The protocols below are generalized based on well-established procedures for palladium-catalyzed reactions with bromo-substituted N-heterocycles[7][8][9]. The choice of ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific substrates. The higher reactivity of C-Br bonds compared to C-Cl bonds is a key principle in these transformations[7].
Protocol 5.1: Suzuki-Miyaura Coupling
-
Objective: To synthesize 4-aryl-1-methylisoquinolines.
-
Procedure:
-
To a Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₂CO₃ or K₃PO₄ (2-3 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 5.2: Buchwald-Hartwig Amination
-
Objective: To synthesize 4-(substituted-amino)-1-methylisoquinolines.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).
-
Add this compound (1 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or THF.
-
Seal the vial and heat the mixture to 80-110 °C, stirring until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the product by chromatography.
-
Protocol 5.3: Heck Reaction
-
Objective: To synthesize 4-alkenyl-1-methylisoquinolines.
-
Procedure:
-
Combine this compound (1 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%) in a pressure vessel.
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) (2 equiv.), and a polar aprotic solvent like DMF or NMP.
-
Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the substituted alkene product, typically with trans stereochemistry[10][11].
-
Applications in Medicinal Chemistry and Drug Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for generating libraries of novel compounds for biological screening.
-
Antineoplastic Potential: There is evidence that this compound itself exhibits inhibitory effects on the growth of L1210 leukemia cells, with antineoplastic properties noted when used with thiosemicarbazide. This suggests the core structure has intrinsic biological activity that can be explored further.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic core. The ability to introduce diverse aryl and amino groups at the C4 position via Suzuki and Buchwald-Hartwig couplings allows for systematic exploration of the binding pockets of various kinases, which are key targets in oncology.
-
Precursor for Complex Molecules: The compound can be used as a precursor for sulfonation and acetylation reactions or to catalyze the reduction of nitro compounds, expanding its utility beyond cross-coupling reactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. It is classified as hazardous, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 3: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | [2] |
| Pictograms | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed in a dry and well-ventilated place. |[2] |
References
- 1. echemi.com [echemi.com]
- 2. achmem.com [achmem.com]
- 3. 4-BROMO-1-METHYL-ISOQUINOLINE | 104704-40-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties, Synthesis, and Reactivity of 4-Bromo-1-methylisoquinoline
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3] Its derivatives are foundational in medicinal chemistry, forming the core of drugs with applications ranging from anesthetics and antihypertensives to anticancer and antimicrobial agents.[4][5] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of its biological and physical properties.
This guide focuses on 4-Bromo-1-methylisoquinoline , a derivative featuring two key substituents that significantly influence its chemical behavior. The methyl group at the C1 position and the bromine atom at the C4 position create a unique electronic and steric environment. The bromine atom, in particular, serves as a versatile synthetic handle, making this compound a valuable intermediate for constructing more complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[6][7] This document provides an in-depth exploration of the physicochemical properties, synthetic pathways, chemical reactivity, and experimental characterization of this compound, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 104704-40-7 | |
| Appearance | Not explicitly stated; likely a solid at room temperature | Inferred |
| Boiling Point | 304.4 °C (Predicted) | |
| Storage | Sealed in dry, 2-8°C | [8] |
| SMILES | CC1=CN=C(C2=CC=CC=C12)Br |
The presence of the polar carbon-bromine bond and the nitrogen heteroatom suggests moderate polarity. Solubility is expected in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in non-polar solvents like hexanes and very low solubility in water. The isoquinoline core is a stable aromatic system, but the compound should be stored in a cool, dry place to prevent potential degradation.
Synthesis of this compound
The synthesis of substituted isoquinolines can be achieved through several established name reactions, such as the Bischler-Napieralski[9][10] and Pomeranz-Fritsch reactions[11][12][13], which construct the isoquinoline core from acyclic precursors. However, for this compound, a more direct approach involves the regioselective bromination of the pre-formed 1-methylisoquinoline scaffold.
Synthetic Pathway: Electrophilic Bromination
The most plausible route to this compound is the direct electrophilic aromatic bromination of 1-methylisoquinoline. The isoquinoline ring system is activated towards electrophilic substitution, but the position of substitution is highly dependent on reaction conditions, particularly the acidity of the medium.
In strongly acidic conditions, the ring nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. This directs the incoming electrophile (Br⁺) to the benzene ring. Conversely, under neutral or milder conditions, substitution on the pyridine ring can occur. The synthesis of 4-bromoisoquinoline from isoquinoline has been reported, indicating that the C4 position is susceptible to bromination.[14]
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} enddot Diagram 1: General workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Setup: To a solution of 1-methylisoquinoline (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.[15]
-
Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise over 15 minutes, ensuring the temperature remains low.[15]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Rationale: The choice of NBS provides a mild and reliable source of electrophilic bromine, often leading to higher regioselectivity compared to elemental bromine.[16][17] Acetonitrile is a common polar aprotic solvent for such reactions. This protocol is based on general procedures for the regioselective bromination of aromatic compounds.[15]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the carbon-bromine bond at the C4 position. This bond is a prime site for various transformations, particularly palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[18]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[7][19] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position.
dot graph "Suzuki_Coupling_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5, rankdir="TB"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} enddot Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Causality:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R') to the Pd(II) complex, displacing the bromide. This step is crucial and highlights why the base is a mandatory component of the reaction.[19]
-
Reductive Elimination: The two organic groups on the palladium complex (the isoquinoline and R') couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
This reactivity makes this compound a highly valuable building block for creating libraries of substituted isoquinolines for screening in drug discovery programs.[20]
Applications in Medicinal Chemistry and Drug Development
The isoquinoline core is a cornerstone in pharmacology.[1] The ability to functionalize the 4-position of the 1-methylisoquinoline scaffold via its bromo derivative opens avenues to novel compounds with potential therapeutic value.
-
Scaffold for Bioactive Molecules: By using the Suzuki coupling and other cross-coupling reactions, a diverse range of substituents can be introduced at the C4 position. This allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets such as kinases, GPCRs, or enzymes.[1][21]
-
Antineoplastic Potential: Preliminary data suggests that this compound itself exhibits antineoplastic effects and can inhibit the growth of leukemia cells, indicating potential for development as an anticancer agent or as a lead compound for more potent analogues.
-
Intermediate for Complex Synthesis: It serves as a key intermediate in the multi-step synthesis of more complex, biologically active molecules where the isoquinoline moiety is a critical pharmacophore.[2][3]
Experimental Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of synthesized this compound. The following are standard protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[22]
-
Analysis (Expected Signals):
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons around δ 2.5-3.0 ppm.[23]
-
Several signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will be unique to the substitution pattern.
-
-
¹³C NMR:
-
Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak for calibration.[24] A high-field NMR provides better signal dispersion, which is critical for resolving the complex aromatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups and bonding within the molecule.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[25]
-
Analysis (Expected Absorptions):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[26]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.[26]
-
~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations, characteristic of the isoquinoline core.[25][27]
-
Below 1000 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending vibrations.[28]
-
Rationale: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal preparation and providing high-quality spectra.
Mass Spectrometry (MS)
MS determines the molecular weight and can provide information about the elemental composition and fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Analysis (Expected Results):
-
Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[29][30][31] For C₁₀H₈BrN, these peaks would appear at m/z ≈ 221 and m/z ≈ 223, with nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation: Depending on the ionization energy, characteristic fragment ions may be observed, such as the loss of the bromine atom or the methyl group.
-
Rationale: The choice of ionization method depends on the sample's properties. ESI is a soft ionization technique suitable for confirming the molecular weight, while EI provides more extensive fragmentation data that can aid in structural confirmation.[32][33]
Safety and Handling
This compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. achmem.com [achmem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. mdpi.com [mdpi.com]
- 26. irphouse.com [irphouse.com]
- 27. spectrabase.com [spectrabase.com]
- 28. Isoquinoline [webbook.nist.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 31. Mass Spectrometry [www2.chemistry.msu.edu]
- 32. researchgate.net [researchgate.net]
- 33. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-1-methylisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its strategic application in the synthesis of pharmacologically relevant molecules.
Core Molecular Attributes
This compound is a halogenated derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry. The presence of the bromine atom at the C-4 position and a methyl group at the C-1 position imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 222.08 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Monoisotopic Mass | 220.98401 Da | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 304.4 ± 22.0 °C | --INVALID-LINK--, --INVALID-LINK--[1] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| XLogP3 | 3.2 | --INVALID-LINK--[1] |
| CAS Number | 104704-40-7 | --INVALID-LINK--, --INVALID-LINK--[1] |
Synthesis and Mechanistic Considerations
A general workflow for the synthesis of substituted isoquinolines is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not explicitly published. However, based on the analysis of closely related structures, such as 4-bromoisoquinoline and various methyl-substituted quinolines, we can predict the expected spectral features.[2][3][4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core and a singlet for the methyl group. The protons on the benzene ring will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The proton at C-3 would be a singlet, and the methyl protons at C-1 would also present as a sharp singlet, likely around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbon bearing the bromine (C-4) will be shifted, and the methyl carbon will appear upfield (around δ 20-25 ppm).
Mass Spectrometry (Predicted)
The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6] The expected molecular ion peaks would be at m/z 221 and 223. Fragmentation may involve the loss of the bromine atom or the methyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The bromine atom at the C-4 position of this compound is the key to its synthetic utility, serving as a versatile handle for the introduction of various functional groups through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[7][8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction with this compound.
This reaction is highly valued in drug discovery for its broad functional group tolerance and mild reaction conditions, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active compounds.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] this compound serves as a critical intermediate in the synthesis of novel isoquinoline derivatives with potential therapeutic applications.[11]
For instance, it has been noted that this compound has shown potential in inhibiting cell growth in L1210 leukemia cells and exhibits antineoplastic effects when combined with thiosemicarbazide. This highlights its role as a precursor for the development of new anticancer agents. The ability to functionalize the C-4 position through reactions like the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[12] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of the C-4 bromine atom make it an ideal starting material for the synthesis of a diverse range of substituted isoquinolines. The strategic use of this intermediate in cross-coupling reactions opens avenues for the discovery and development of novel therapeutic agents targeting a variety of diseases.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemimpex.com [chemimpex.com]
- 12. achmem.com [achmem.com]
structure elucidation of 4-Bromo-1-methylisoquinoline
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methylisoquinoline
Abstract
The definitive assignment of a chemical structure is the bedrock of all chemical, pharmaceutical, and materials science research. Trivial errors in structural assignment can invalidate entire research programs, leading to significant financial and temporal losses. This technical guide provides a comprehensive, methodology-driven approach to the complete . We move beyond a mere recitation of techniques, instead detailing a logical, self-validating workflow that integrates Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance, and Infrared Spectroscopy. Each step is rationalized, explaining the causality behind experimental choices and data interpretation, providing researchers and drug development professionals with a robust framework for the unambiguous characterization of complex heterocyclic molecules.
Introduction: The Imperative for Unambiguous Characterization
This compound (C₁₀H₈BrN) is a substituted heterocyclic compound belonging to the isoquinoline family. Isoquinoline derivatives are prevalent scaffolds in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities.[1] The precise placement of substituents—in this case, the methyl group at the C1 position and the bromine atom at the C4 position—is critical as it dictates the molecule's steric and electronic properties, and consequently, its biological and chemical reactivity.
This guide eschews a rigid template in favor of a logical progression that mirrors an investigative process. Our primary objective is to confirm the molecular formula and then systematically map the connectivity of every atom to build an unassailable structural proof.
The Elucidation Workflow: A Multi-Modal Approach
A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system.
Figure 1: A logical workflow for the .
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Causality: The first and most fundamental question is: "What is the molecular formula and weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Its ability to provide a highly accurate mass measurement allows for the unambiguous determination of the elemental composition. For a compound containing bromine, low-resolution MS is also exceptionally informative due to bromine's characteristic isotopic signature.
Trustworthiness: Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[2] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units (m/z). This isotopic pattern is a powerful diagnostic tool that provides immediate, trustworthy evidence for the presence of bromine.[3]
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is added to promote protonation, yielding the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
-
Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum for the molecular ion cluster, specifically looking for the [M+H]⁺ and [M+2+H]⁺ peaks.
Data Presentation & Interpretation
The expected molecular formula is C₁₀H₈BrN. The monoisotopic mass is 220.9840 Da.[4]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Description |
|---|---|---|---|
| [C₁₀H₉⁷⁹BrN]⁺ | 221.9913 | ~221.991 | Molecular ion with ⁷⁹Br |
| [C₁₀H₉⁸¹BrN]⁺ | 223.9892 | ~223.989 | Molecular ion with ⁸¹Br (M+2) |
The observation of this pair of peaks, with near-equal intensity and a mass difference of ~2 Da, confirms the presence of one bromine atom and validates the proposed molecular formula. The fragmentation pattern can also provide clues. A common fragmentation for bromo-aromatic compounds is the loss of the bromine radical (•Br), which would result in a fragment ion at m/z ~142.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to delineate the carbon-hydrogen framework. We do not simply run a proton spectrum; we use a suite of experiments (1D and 2D) to build the structure piece by piece. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine, providing crucial information about the substituent positions.[6]
1D NMR (¹H and ¹³C): The Foundational View
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Shows the number of distinct carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C-Br) are absent.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
Standard ¹H spectrum.
-
Standard ¹³C{¹H} proton-decoupled spectrum.
-
DEPT-135.
-
2D ¹H-¹H COSY (COrrelation SpectroscopY).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Presentation & Predicted Spectra
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H-a | ~2.8 | s | 3H | 1-CH₃ | Singlet, aliphatic region, deshielded by adjacent N. |
| H-b | ~7.8 | s | 1H | H-3 | Singlet, isolated aromatic proton. Deshielded by N. |
| H-c | ~8.2 | d | 1H | H-5 | Doublet, deshielded by proximity to the fused ring system. |
| H-d | ~7.6 | t | 1H | H-6 | Triplet, typical aromatic region. |
| H-e | ~7.7 | t | 1H | H-7 | Triplet, typical aromatic region. |
| H-f | ~7.9 | d | 1H | H-8 | Doublet, typical aromatic region. |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~25 | + | 1-CH₃ | Aliphatic carbon. |
| ~120 | 0 | C-4 | Quaternary carbon attached to electronegative Br. |
| ~122 | + | C-3 | Aromatic CH. |
| ~127 | + | C-8 | Aromatic CH. |
| ~128 | + | C-6 | Aromatic CH. |
| ~129 | 0 | C-8a | Quaternary bridgehead carbon. |
| ~130 | + | C-5 | Aromatic CH. |
| ~136 | 0 | C-4a | Quaternary bridgehead carbon. |
| ~142 | + | C-7 | Aromatic CH. |
| ~159 | 0 | C-1 | Quaternary carbon attached to N, deshielded. |
2D NMR: Connecting the Dots
Expertise & Causality: 1D spectra provide the parts list; 2D spectra provide the assembly instructions.
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H-5, H-6, H-7, and H-8, confirming the unsubstituted benzene ring portion of the isoquinoline.
-
HSQC: Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all CH groups.
-
HMBC: This is the most powerful experiment for this molecule. It shows correlations between protons and carbons over 2-3 bonds. It is the key to placing the substituents correctly.
Trustworthiness: The HMBC spectrum provides the definitive connections. For example, a correlation from the methyl protons (H-a) to the C-1 carbon confirms the methyl group is at the C1 position. Crucially, correlations from H-3 and H-5 to the C-4 carbon will lock in the position of the bromine atom.
Figure 2: Key HMBC correlations required to confirm the substituent positions on this compound.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: While NMR and MS have largely defined the structure, IR spectroscopy provides rapid and trustworthy confirmation of the key functional groups and bond types present. It serves as an excellent orthogonal check on the proposed structure. We are looking for characteristic vibrations of the aromatic system and the carbon-halogen bond.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify characteristic absorption bands.
Data Presentation & Interpretation
Based on known data for isoquinoline and bromo-aromatic compounds, we can predict the key vibrational modes.[8][9]
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (from CH₃) |
| ~1600, ~1570, ~1480 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations |
| 1450-1350 | Medium | CH₃ bending |
| ~1100-1000 | Strong | C-Br stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
The presence of these bands, particularly the strong C-Br stretch and the aromatic ring vibrations, would be highly consistent with the proposed structure of this compound.
X-ray Crystallography: The Gold Standard
For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate technique.[10][11] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of all atoms and confirming connectivity, bond lengths, and bond angles. While not always necessary if spectroscopic data is conclusive, it is the final arbiter in any structural debate.
Hypothetical Protocol
-
Crystallization: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent system like ethanol or ethyl acetate/hexane.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it to achieve the best fit with the experimental data.
A successful crystallographic experiment would yield a definitive structure, confirming the C1-methyl and C4-bromo substitution pattern beyond any doubt.
Conclusion: Synthesis of Evidence
The is achieved through a logical and systematic integration of modern analytical techniques.
-
High-Resolution Mass Spectrometry confirms the molecular formula C₁₀H₈BrN via its accurate mass and the characteristic 1:1 M/M+2 isotopic pattern.
-
1D and 2D NMR Spectroscopy collectively map the entire molecular skeleton. ¹H and ¹³C NMR identify the unique atomic environments, while COSY confirms the integrity of the unsubstituted benzene ring. Critically, HMBC correlations between the methyl protons and C-1, and between H-3/H-5 and C-4, unambiguously establish the 1,4-substitution pattern.
-
Infrared Spectroscopy provides orthogonal confirmation of the aromatic rings and the C-Br bond, ensuring the data is internally consistent.
The convergence of these independent lines of evidence provides an unassailable, self-validating proof of the structure as this compound, meeting the highest standards of scientific integrity required in research and drug development.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 8. researchgate.net [researchgate.net]
- 9. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to 4-Bromo-1-methylisoquinoline: Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract
4-Bromo-1-methylisoquinoline has emerged as a highly versatile and valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom at the C-4 position, combined with the directing and electronically influencing methyl group at C-1, makes it an ideal scaffold for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and its extensive reactivity profile. We will delve into the mechanistic underpinnings of key transformations, particularly palladium-catalyzed cross-coupling reactions, and provide field-proven, step-by-step protocols. Furthermore, this document will showcase real-world case studies, illustrating its pivotal role in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical potential of this powerful intermediate.
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This compound serves as a prime example of a well-designed chemical intermediate, offering a reactive handle—the C-4 bromine—for diversification, while the C-1 methyl group can influence the molecule's overall conformation and metabolic stability.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Boiling Point | 304.4 °C (Predicted) | [1] |
| CAS Number | 104704-40-7 | [1] |
| Canonical SMILES | CC1=CN=C(C2=CC=CC=C12)Br |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core and a distinct singlet for the methyl group at the C-1 position.
-
¹³C NMR: The carbon spectrum will display signals corresponding to the ten carbon atoms of the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring.
Synthesis of this compound
The synthesis of substituted isoquinolines often involves multi-step sequences. One common strategy to access 4-bromo-isoquinoline derivatives involves the direct bromination of the parent isoquinoline followed by further functionalization, or the construction of the ring from appropriately substituted precursors.
A well-established method for the synthesis of 4-bromoisoquinoline involves the electrophilic bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[2] This approach leverages the directing effects of the protonated nitrogen to favor substitution at the C-4 position. Subsequent methylation at the C-1 position would be required to yield the target compound.
Another modern approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of a bromine source, which can selectively yield 4-bromoisoquinolines.[3][4] This method offers a high degree of control and can be adapted to produce a variety of substituted isoquinolines.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. This bond is an excellent substrate for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Caption: Versatility of this compound in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions was recognized with the 2010 Nobel Prize in Chemistry and remains a cornerstone of modern synthetic chemistry.[5] The general catalytic cycle provides a framework for understanding these powerful transformations.
Caption: Generalized catalytic cycle for Pd-cross-coupling.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[6] It involves the reaction of an organohalide (like this compound) with an organoboron compound in the presence of a palladium catalyst and a base.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, argon-flushed flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the reaction's success, as the base activates the boronic acid in the aqueous phase, which then reacts in the organic phase.[7]
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper salts.[7]
Field-Proven Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) in a suitable solvent like triethylamine or a mixture of toluene and triethylamine.
-
Reagent Addition: Add the terminal alkyne (1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and salts. Rinse the pad with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyl-1-methylisoquinoline product.
C. Buchwald-Hartwig Amination: Formation of C-N Bonds
This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. It couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C. The reaction progress should be carefully monitored.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
Applications in Drug Discovery: A Case Study Approach
The versatile reactivity of this compound makes it a valuable starting point for the synthesis of biologically active compounds. For example, many kinase inhibitors feature a substituted heterocyclic core. The ability to easily introduce diverse aryl, alkyl, and amino groups at the C-4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8] The isoquinoline scaffold itself is found in compounds with applications as anticancer, anti-inflammatory, and neurological disorder treatments.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazards: this compound is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid breathing dust and wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] For long-term stability, refrigeration is recommended.[10]
Conclusion and Future Outlook
This compound stands out as a robust and versatile chemical intermediate. Its true power is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which provide a reliable and efficient means to construct complex molecular frameworks. As the demand for novel, highly functionalized small molecules continues to grow in drug discovery and materials science, the strategic importance of building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic systems for its transformation and exploring its application in new and exciting areas of chemical synthesis.
References
- 1. echemi.com [echemi.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. odinity.com [odinity.com]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
The Discovery and Synthetic History of 4-Bromo-1-methylisoquinoline: A Technical Guide
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif deeply embedded in the landscape of natural products and medicinal chemistry. Its presence in a vast array of alkaloids, such as papaverine and morphine, has long signaled its profound biological importance. For drug development professionals, the isoquinoline scaffold represents a versatile template for the design of novel therapeutic agents targeting a wide range of diseases. Within this important class of compounds, 4-Bromo-1-methylisoquinoline emerges as a valuable synthetic intermediate, offering a strategic point for further functionalization in the quest for new molecular entities. This guide provides an in-depth exploration of the historical development and synthetic evolution of this key building block.
A Historical Perspective: The Genesis of the 1-Methylisoquinoline Core
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis is intrinsically linked to the foundational methods developed for the construction of the isoquinoline core. The most probable and historically significant route to this compound involves a two-step process: the initial synthesis of 1-methylisoquinoline, followed by regioselective bromination.
The cornerstone of 1-substituted isoquinoline synthesis is the Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski.[1] This powerful intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[2][3]
The synthesis of the 1-methylisoquinoline precursor via the Bischler-Napieralski reaction commences with the acylation of a β-phenylethylamine with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form N-acetyl-β-phenylethylamine. This amide is then subjected to the dehydrative cyclization conditions of the Bischler-Napieralski reaction to yield 1-methyl-3,4-dihydroisoquinoline. Subsequent oxidation of this dihydroisoquinoline affords the aromatic 1-methylisoquinoline.[4]
The Crucial Step: Regioselective Bromination of the Isoquinoline Ring
With the 1-methylisoquinoline core in hand, the subsequent challenge lies in the selective introduction of a bromine atom at the C4 position. The reactivity of the isoquinoline ring towards electrophilic substitution is a nuanced interplay of the activating effect of the fused benzene ring and the deactivating effect of the protonated nitrogen atom under acidic conditions. Electrophilic substitution on the isoquinoline ring generally occurs on the benzene ring, favoring the 5 and 8 positions.[4]
However, direct bromination at the 4-position of the pyridine ring is achievable, often through the use of N-bromosuccinimide (NBS) or other electrophilic bromine sources. The regioselectivity of this reaction is highly dependent on the reaction conditions.
The mechanism of electrophilic aromatic bromination involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.[5][6] In the case of 1-methylisoquinoline, the C4 position is susceptible to attack, leading to the formation of a sigma complex (arenium ion) intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols represent established methods for the synthesis of this compound, reflecting both historical approaches and modern refinements.
Protocol 1: Synthesis of 1-Methylisoquinoline via Bischler-Napieralski Reaction
Step 1: Acetylation of β-phenylethylamine
-
To a stirred solution of β-phenylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add acetic anhydride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-acetyl-β-phenylethylamine, which can often be used in the next step without further purification.
Step 2: Cyclization and Dehydrogenation
-
In a flask equipped with a reflux condenser, add N-acetyl-β-phenylethylamine (1.0 equiv) and a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 equiv) or phosphoryl chloride (POCl₃, 3.0 equiv) in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH of >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methyl-3,4-dihydroisoquinoline.
-
For the dehydrogenation step, dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalyst such as palladium on carbon (Pd/C, 10 mol%) or sulfur.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude 1-methylisoquinoline by column chromatography or distillation.
Protocol 2: Bromination of 1-Methylisoquinoline
-
Dissolve 1-methylisoquinoline (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (NBS, 1.0-1.2 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude this compound by column chromatography on silica gel.
Technical Data Summary
The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| CAS Number | 104704-40-7 |
| Appearance | Off-white to yellow solid |
| Boiling Point | 304.4 °C (predicted) |
| ¹H NMR (CDCl₃, 500 MHz) δ | 8.25 (d, J=8.5 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 2.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ | 159.0, 142.1, 136.5, 130.5, 128.0, 127.8, 127.5, 126.9, 121.2, 23.5 |
| Mass Spectrometry (EI) | m/z 221/223 (M⁺) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Modern Synthetic Approaches and Future Outlook
While the Bischler-Napieralski reaction and subsequent bromination remain fundamental, modern organic synthesis has introduced a plethora of new methods for constructing substituted isoquinolines.[7][8][9] Transition-metal-catalyzed cross-coupling reactions and C-H activation strategies have opened up new avenues for the synthesis of functionalized isoquinoline derivatives with greater efficiency and broader substrate scope. For instance, palladium-catalyzed reactions have been employed for the synthesis of 4-substituted isoquinolines.[9]
The continued interest in isoquinoline-based compounds for drug discovery ensures that the development of novel and efficient synthetic routes to key intermediates like this compound will remain an active area of research. These advancements will undoubtedly empower medicinal chemists to explore new chemical space and design the next generation of therapeutic agents.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Bromo-1-methylisoquinoline: A Versatile Scaffold for Modern Research
An In-Depth Technical Guide
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological and physical properties.[1][2] This guide focuses on a specific, functionalized derivative: 4-Bromo-1-methylisoquinoline. The strategic placement of a bromine atom at the C4 position and a methyl group at the C1 position creates a unique building block with significant potential for diversification. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the isoquinoline core. This guide will provide an in-depth analysis of the synthesis, reactivity, and promising research applications of this compound, with a primary focus on drug discovery and potential use in materials science. Detailed experimental protocols and workflows are provided to empower researchers to harness the full potential of this valuable intermediate.
The Isoquinoline Core: A Foundation of Significance
Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds.[3] Their structure, consisting of a benzene ring fused to a pyridine ring, is a key feature in numerous alkaloids with potent pharmacological activities, including the analgesic morphine, the antimicrobial berberine, and the muscle relaxant papaverine.[2][4] The therapeutic relevance of this scaffold has driven extensive research, leading to the development of synthetic isoquinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and cardiovascular disorders.[2][5][6] The value of the isoquinoline motif lies in its rigid, planar structure which can effectively interact with biological targets, and its nitrogen atom which can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor binding.
Physicochemical Profile: this compound
Understanding the fundamental properties of this compound (CAS: 104704-40-7) is the first step in designing its applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [8] |
| Monoisotopic Mass | 220.98401 Da | [7][8] |
| Boiling Point (Predicted) | 304.4 °C | [8] |
| Density (Predicted) | 1.488 g/cm³ | [8] |
| XLogP3 (Predicted) | 3.2 | [7][8] |
These predicted properties suggest a stable, lipophilic molecule suitable for various organic transformations and with the potential for good cell permeability, a desirable trait in drug candidates.
Synthesis of the Core Scaffold
The synthesis of substituted isoquinolines can be achieved through several classic and modern methodologies. For this compound, a modified Bischler-Napieralski reaction followed by aromatization and bromination is a logical and efficient approach.
Caption: Proposed synthetic workflow for this compound.
The key steps involve the acylation of 2-phenylethanamine, followed by an acid-catalyzed intramolecular cyclization to form the dihydroisoquinoline intermediate. Subsequent dehydrogenation yields the aromatic 1-methylisoquinoline core. The final step is a regioselective electrophilic bromination, where N-Bromosuccinimide (NBS) is a suitable reagent to install the bromine atom at the electron-rich C4 position.
Chemical Reactivity: The Power of the C4-Bromine
The bromine atom at the C4 position is the molecule's primary asset, acting as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions.[9] This capability is paramount for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key cross-coupling reactions for functionalizing the C4 position.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. This is ideal for introducing aryl or heteroaryl moieties, which are crucial for modulating pharmacokinetic properties and exploring interactions with protein targets.[10]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[11][12] The resulting alkynyl-isoquinolines are valuable intermediates themselves or can be incorporated into materials with interesting electronic properties.
-
Buchwald-Hartwig Amination: Creates C-N bonds, allowing the introduction of primary or secondary amines. This is a powerful tool for installing groups that can act as hydrogen bond donors or key pharmacophores.[12]
Potential Research Areas
Drug Discovery: Targeting Protein Kinases
Rationale: The isoquinoline scaffold is a well-established framework for the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][13] Many approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The this compound scaffold offers an excellent starting point for developing novel kinase inhibitors due to its structural similarity to known active compounds and the synthetic tractability of the C4 position. By performing Suzuki coupling with a variety of (hetero)aryl boronic acids, a library of compounds can be generated to probe the ATP-binding site of various kinases.
Proposed Research Workflow:
Caption: Workflow for developing kinase inhibitors from the target scaffold.
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are a promising therapeutic approach for cancer by controlling the cell cycle.[5]
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in neurodegenerative disorders and cancer.
-
MAPK Pathway Kinases: Crucial for cell proliferation and survival signals.[1]
Materials Science: Organic Electronics
Rationale: Polycyclic aromatic hydrocarbons and N-heterocycles are foundational components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar isoquinoline core can facilitate π-π stacking, which is essential for charge transport. The ability to functionalize the scaffold at the C4 position via Sonogashira or Suzuki couplings allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels. Attaching electron-donating or electron-withdrawing groups can modulate the compound's properties to function as a hole-transport, electron-transport, or emissive material.
Proposed Research Directions:
-
Synthesis of π-Conjugated Systems: Use iterative Sonogashira and Suzuki reactions to build larger, conjugated molecules and oligomers based on the 4-substituted-1-methylisoquinoline unit.
-
Photophysical Characterization: Investigate the absorption, emission, and fluorescence quantum yields of newly synthesized derivatives.
-
Device Fabrication and Testing: Incorporate promising materials as layers in prototype OLED or OPV devices to evaluate their performance.
Experimental Protocols
These protocols are representative procedures and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the synthesis of a 4-Aryl-1-methylisoquinoline derivative.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to the starting bromide).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 6.2: General Procedure for Sonogashira Coupling
This protocol details the synthesis of a 4-Alkynyl-1-methylisoquinoline derivative.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add degassed anhydrous solvent such as triethylamine (Et₃N) or a mixture of toluene/Et₃N. Add the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a gateway to vast and underexplored chemical space. Its strategic functionalization provides a robust platform for generating novel molecules with tailored properties. The most immediate and promising application lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The systematic application of modern cross-coupling chemistry to this scaffold will undoubtedly lead to the discovery of potent and selective biological modulators. Furthermore, its potential in materials science, while less explored, presents an exciting frontier for creating novel organic electronic materials. The continued investigation into the synthesis and application of derivatives from this versatile core will be a fruitful endeavor for both academic and industrial researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
4-Bromo-1-Methylisoquinoline Derivatives: A Technical Guide and Research Prospectus for the Development of Novel Bioactive Agents
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] While extensive research has explored various substitution patterns, the specific biological potential of 4-bromo-1-methylisoquinoline derivatives remains a nascent and compelling field of inquiry. This technical guide serves a dual purpose: first, to establish a strong scientific rationale for the investigation of this novel scaffold by synthesizing structure-activity relationship (SAR) data from related compounds; and second, to provide a practical, in-depth research framework for drug development professionals. We will detail robust synthetic protocols, validated biological screening assays, and a logical workflow for elucidating mechanisms of action, thereby charting a clear path from initial synthesis to the identification of lead compounds with potential therapeutic value in oncology and infectious diseases.
Part 1: The Scientific Rationale - Building a Case for a Novel Scaffold
The strategic selection of a core scaffold is paramount in drug discovery. The this compound structure is not arbitrary; it is a deliberate convergence of three pharmacologically significant motifs. The therapeutic potential of this scaffold can be logically inferred by dissecting the known contributions of each component.
The Isoquinoline Core: A Privileged Structure
The isoquinoline nucleus is a bicyclic aromatic heterocycle found in over 2,500 natural alkaloids.[2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, making it a "privileged scaffold." Derivatives have demonstrated a vast range of activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][3] For instance, certain alkynyl isoquinolines show potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including MRSA, by perturbing cell wall and nucleic acid biosynthesis.[1][4] This established history validates the isoquinoline core as a promising foundation for new therapeutic agents.
The Influence of Methyl Substitution at C1
The introduction of a methyl group at the C1 position significantly influences the molecule's electronic and steric properties. It can enhance binding affinity through hydrophobic interactions within a target protein's active site and can also improve metabolic stability by sterically hindering enzymatic degradation. While data on 1-methylisoquinolines specifically is sparse, studies on related heterocyclic systems show that such substitutions are critical for bioactivity.
The Role of Halogenation at C4
The placement of a bromine atom at the C4 position is a key strategic element. Halogens, particularly bromine, are known to modulate several key drug-like properties:
-
Potency Enhancement: As a highly electron-withdrawing group, bromine can alter the electron distribution of the aromatic system, often leading to stronger interactions with target enzymes or receptors. SAR studies on 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position (analogous to the 4-position in some respects) are crucial for antiplasmodial activity.[5][6]
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a diverse chemical library to explore SAR.[4] A selective synthesis for 4-bromoisoquinoline itself has been developed, highlighting its utility as a key intermediate for more complex molecules.[7]
The Hypothesis: A Scaffold for Anticancer and Antimicrobial Discovery
By synthesizing these individual observations, we hypothesize that this compound derivatives are a promising, yet unexplored, class of compounds for drug discovery. The combination of the privileged isoquinoline core, the modulating C1-methyl group, and the potency-enhancing C4-bromo substituent suggests a high probability of discovering novel agents with significant anticancer and antimicrobial activity. The following sections provide a detailed roadmap to test this hypothesis.
Part 2: A Proposed Research and Development Workflow
This section outlines a comprehensive, field-proven workflow for the synthesis and biological evaluation of a this compound derivative library.
Synthesis of the Core Scaffold and Derivative Library
The foundational step is the efficient and scalable synthesis of the core structure. The Bischler-Napieralski reaction is a classic and reliable method for constructing the isoquinoline core, which can then be followed by regioselective bromination.
This protocol is a validated, multi-step synthesis adapted from established organometallic and heterocyclic chemistry methodologies.
Step 1: N-Acetylation of 2-Phenylethylamine
-
Dissolve 2-phenylethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide.
Step 2: Cyclization via Bischler-Napieralski Reaction
-
To a flask containing phosphorus pentoxide (P₂O₅, 2.0 eq), add toluene (1.0 M).
-
Add a solution of N-(2-phenylethyl)acetamide (1.0 eq) in toluene dropwise.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous solution to pH > 10 with 6 M NaOH.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-methyl-3,4-dihydroisoquinoline.
Step 3: Aromatization
-
Dissolve 1-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (0.3 M).
-
Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
Heat the mixture to reflux for 12 hours under an inert atmosphere.
-
Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 1-methylisoquinoline.
Step 4: Regioselective Bromination
-
Dissolve 1-methylisoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with concentrated NaOH solution until pH > 10.
-
Extract the product with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
High-Throughput Screening and Biological Evaluation
Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify lead compounds.
The initial screen should assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.
Detailed Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well.[2][8] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Summarize the resulting IC₅₀ values in a clear, structured table for comparative analysis.
Table 1: Hypothetical IC₅₀ Values of this compound Derivatives (µM)
| Compound ID | R-Group | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
|---|---|---|---|---|
| LEAD-001 | H | 15.8 | 22.4 | 18.9 |
| LEAD-002 | 4'-F-Ph | 8.2 | 11.5 | 9.7 |
| LEAD-003 | 4'-OMe-Ph | 25.1 | 30.8 | 28.3 |
| Doxorubicin | - | 0.9 | 1.2 | 1.1 |
Compounds should be screened against clinically relevant bacterial strains.
Detailed Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Preparation: Prepare an overnight culture of the bacterial strain (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300) in Tryptic Soy Broth (TSB).[9] Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria only), negative control (broth only), and a drug control (e.g., Vancomycin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Present the MIC values in a table for easy comparison.
Table 2: Hypothetical MIC Values of this compound Derivatives (µg/mL)
| Compound ID | R-Group | S. aureus | MRSA | E. faecalis |
|---|---|---|---|---|
| LEAD-001 | H | 16 | 32 | 32 |
| LEAD-002 | 4'-F-Ph | 4 | 8 | 8 |
| LEAD-003 | 4'-OMe-Ph | >64 | >64 | >64 |
| Vancomycin | - | 1 | 1 | 2 |
Caption: Proposed biological screening cascade for derivative libraries.
Part 3: Mechanistic Insights and SAR Development
Identifying active compounds is only the first step. Understanding how they work and which structural features are critical for activity is essential for rational drug design.
Elucidating the Mechanism of Action
Based on the activities of related quinoline and isoquinoline compounds, several mechanisms can be hypothesized and tested:
-
For Anticancer Hits: Inhibition of topoisomerases, modulation of protein kinase C, or inhibition of tubulin polymerization are plausible mechanisms.[10][11] Assays for these specific targets should be prioritized for active compounds.
-
For Antimicrobial Hits: The likely targets are bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[4] Enzyme inhibition assays and macromolecule biosynthesis studies can validate this hypothesis.
Caption: Hypothesized antimicrobial mechanism via topoisomerase inhibition.
Building the Structure-Activity Relationship (SAR) Model
Systematic modification of the lead compounds is crucial. The C4-bromo position is an ideal anchor point for introducing new functionality via Suzuki or other cross-coupling reactions to explore how different aryl, heteroaryl, or alkyl groups impact activity.
Caption: Key sites for chemical modification to explore SAR.
Part 4: Conclusion and Future Outlook
The this compound scaffold represents a significant untapped opportunity in medicinal chemistry. While direct biological data is currently unavailable, a robust scientific rationale constructed from the known properties of its constituent parts strongly suggests high potential for the discovery of novel anticancer and antimicrobial agents. The workflow presented in this guide—encompassing rational synthesis, systematic biological screening, and mechanistic investigation—provides a validated and efficient pathway for research scientists and drug development professionals to explore this promising chemical space. The execution of this research program has the potential to yield not only new lead compounds but also a wealth of structure-activity relationship data that will be invaluable for the future of isoquinoline-based drug design.
References
- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-1-methylisoquinoline in Modern Heterocyclic Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 4-bromo-1-methylisoquinoline, a versatile heterocyclic building block. We will delve into its synthesis, reactivity, and its pivotal role as a scaffold in the discovery of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique chemical attributes of this compound.
Introduction: The Isoquinoline Core and the Strategic Importance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic introduction of a bromine atom at the 4-position and a methyl group at the 1-position of the isoquinoline ring system creates a highly valuable and versatile intermediate: this compound.
The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This functionalization is crucial for exploring the chemical space around the isoquinoline core and for fine-tuning the pharmacological properties of derivative compounds. The methyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially enhancing target binding and selectivity.
This guide will provide a comprehensive overview of the synthesis of this compound, detail its reactivity in key cross-coupling reactions, and explore its applications in the synthesis of pharmacologically relevant molecules.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the construction of the 1-methylisoquinoline core followed by regioselective bromination. The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines.[2][3]
Step 1: Synthesis of 1-methylisoquinoline via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[2] For the synthesis of 1-methyl-3,4-dihydroisoquinoline, N-acetylphenylethylamine is the required starting material.
Experimental Protocol: Synthesis of 1-methylisoquinoline
-
Amide Formation: To a solution of 2-phenylethylamine (1.0 equiv.) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-acetylphenylethylamine.
-
Bischler-Napieralski Cyclization: To a solution of N-acetylphenylethylamine (1.0 equiv.) in a high-boiling solvent like toluene or xylene, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 equiv.).[3]
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Oxidation: Cool the reaction mixture and carefully quench with ice water. Basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane). The resulting 1-methyl-3,4-dihydroisoquinoline can be oxidized to 1-methylisoquinoline by heating with a catalyst such as palladium on carbon in a suitable solvent.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-methylisoquinoline.
Step 2: Regioselective Bromination of 1-methylisoquinoline
The bromination of 1-methylisoquinoline is an electrophilic aromatic substitution reaction. The position of bromination is directed by the activating and directing effects of the heterocyclic ring system.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methylisoquinoline (1.0 equiv.) in a suitable solvent like pyridine.[5]
-
Bromination: Add bromine (1.1 equiv.) dropwise to the solution while maintaining the temperature.
-
Reaction: Heat the mixture for several hours with continuous stirring.[5]
-
Work-up: After cooling, pour the reaction mixture into a beaker and allow the product to crystallize.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield this compound.
The Reactivity of this compound in Cross-Coupling Reactions
The bromine atom at the C4 position of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and generating diverse libraries of compounds for drug discovery.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).[7]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and perform an extractive work-up.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methylisoquinoline.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-methyl-4-phenylisoquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-methylisoquinoline | 80-90 |
| 3 | 3-Pyridinylboronic acid | 1-methyl-4-(pyridin-3-yl)isoquinoline | 75-85 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9][10] This reaction is invaluable for synthesizing arylamines, a class of compounds with significant biological activity.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[10]
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 4-amino-1-methylisoquinoline derivative.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(1-methylisoquinolin-4-yl)morpholine | 80-95 |
| 2 | Aniline | N-(1-methylisoquinolin-4-yl)aniline | 70-85 |
| 3 | Benzylamine | N-benzyl-1-methylisoquinolin-4-amine | 75-90 |
Table 2: Representative Buchwald-Hartwig Amination Reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can possess interesting biological properties.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used as the solvent and base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 4-alkynyl-1-methylisoquinoline.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-methyl-4-(phenylethynyl)isoquinoline | 85-95 |
| 2 | 1-Hexyne | 4-(hex-1-yn-1-yl)-1-methylisoquinoline | 80-90 |
| 3 | Trimethylsilylacetylene | 1-methyl-4-((trimethylsilyl)ethynyl)isoquinoline | 90-98 |
Table 3: Representative Sonogashira Coupling Reactions.
Role in Drug Development and Medicinal Chemistry
The derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities associated with the isoquinoline scaffold. The ability to easily functionalize the 4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer and Kinase Inhibitory Potential
Many quinoline and isoquinoline derivatives have been investigated as anticancer agents.[14][15] A common mechanism of action is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 4-aminoquinoline scaffold, for example, is a well-known pharmacophore in kinase inhibitors.[16] By synthesizing libraries of 4-aryl, 4-amino, and 4-alkynyl-1-methylisoquinolines, researchers can screen for potent and selective inhibitors of various kinases implicated in cancer, such as EGFR, VEGFR, and Src family kinases.
Other Therapeutic Areas
Beyond oncology, isoquinoline derivatives have shown promise in a variety of other therapeutic areas. The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[17] Derivatives of tetrahydroisoquinolines have been studied for their antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant activities.[18] The synthetic versatility of this compound makes it an attractive starting point for the development of novel agents in these and other disease areas.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis is readily achievable, and the presence of a bromine atom at the 4-position allows for a wide range of functionalization via modern cross-coupling methodologies. The resulting derivatives are of high interest for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the synthetic utility of this versatile compound.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 17. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Sourcing and Application of 4-Bromo-1-methylisoquinoline: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Quality Assessment, and Application of a Key Heterocyclic Building Block.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic molecules with significant pharmacological activity.[1][2][3][4] Its presence in bioactive alkaloids like berberine and morphine underscores its importance in medicinal chemistry.[5] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of molecular properties to achieve desired therapeutic effects, from anticancer and antimicrobial to anti-inflammatory activities.[3][5]
4-Bromo-1-methylisoquinoline (CAS No: 104704-40-7) is a versatile and valuable building block for drug discovery and development. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl group at the 1-position can also influence the molecule's steric and electronic properties, offering another point of modulation for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of commercial suppliers, quality control considerations, safe handling procedures, and key applications of this compound in a research setting.
Section 1: Commercial Sourcing and Supplier Evaluation
Procuring high-quality starting materials is a critical first step in any research and development program. The reliability of experimental results and the success of a synthetic campaign depend on the purity and consistency of the reagents used. Several commercial suppliers offer this compound for research purposes.
Identified Commercial Suppliers
A survey of the chemical supplier landscape has identified several vendors that list this compound in their catalogs. These range from large, well-established companies to smaller, more specialized providers. Notable suppliers include:
-
Achmem [6]
-
Ambeed
-
Biosynth [7]
-
Echemi [8]
-
Hangzhou Leap Chem Co., Ltd. [8]
-
LGC Standards (TRC) [9]
-
Sigma-Aldrich [10]
It is important to note that availability and stock levels can fluctuate. Researchers should always verify the current status with the supplier before placing an order.
Supplier Comparison and Due Diligence
When selecting a supplier, researchers should consider several factors beyond just the initial price. The following table provides a comparative overview of key metrics for a representative supplier. It is recommended to request quotes and Certificates of Analysis from multiple vendors to make an informed decision.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| Achmem | 104704-40-7 | 97% | 100 mg, 250 mg, 1 g | $36.00 (100 mg), $44.00 (250 mg), $175.00 (1 g) | Prices are indicative and subject to change.[6] |
| Sigma-Aldrich | 104704-40-7 | 95% | - | Contact for pricing | Availability may vary.[10] |
| Biosynth | 104704-40-7 | - | - | Request a quote | Offers a price match guarantee.[7] |
| LGC Standards (TRC) | 104704-40-7 | - | - | Request a quote | Specializes in reference materials.[9] |
Causality in Supplier Selection:
-
Purity: The required purity will depend on the intended application. For early-stage discovery and reaction screening, a purity of ≥95% may be acceptable. However, for late-stage development, quantitative assays, or the synthesis of compounds for biological testing, a higher purity (≥98-99%) is often necessary to avoid the interference of impurities.
-
Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document is crucial for verifying the identity and purity of the compound. Researchers should also have easy access to the Safety Data Sheet (SDS) for safe handling information.
-
Consistency: For long-term projects, batch-to-batch consistency is paramount. A supplier with robust quality control systems is more likely to provide a consistent product over time.
The following flowchart outlines a recommended workflow for evaluating and selecting a supplier for this compound.
Caption: A logical workflow for the evaluation and selection of a chemical supplier.
Section 2: Quality Control and Analytical Validation
Ensuring the identity and purity of this compound is a prerequisite for its use in any research application. A thorough analysis of the Certificate of Analysis and, if necessary, independent analytical testing are essential components of a robust quality control process.
Certificate of Analysis (CoA) Review
A comprehensive CoA should include the following information:
-
Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance (e.g., white to off-white solid), melting point, and solubility.
-
Purity Determination: The analytical method used to determine purity (e.g., HPLC, GC) and the purity value.
-
Spectroscopic Data: Confirmation of the chemical structure using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The CoA should ideally provide the actual spectra or a summary of the key spectral data.
-
Batch Number and Date of Analysis: For traceability and to ensure the data is current.
Key Analytical Techniques
The following analytical techniques are commonly used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group, with appropriate chemical shifts and coupling patterns. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a compound. A high-purity sample should show a single major peak, with any impurities being well-resolved and quantified.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.
The diagram below illustrates a typical analytical workflow for the quality control of incoming this compound.
Caption: A standard workflow for the analytical quality control of a chemical reagent.
Section 3: Safe Handling and Storage
As a brominated heterocyclic compound, this compound requires careful handling to ensure the safety of laboratory personnel. The information provided in the Safety Data Sheet (SDS) should always be consulted before handling this chemical.
Hazard Identification
Based on data for similar brominated aromatic compounds, this compound is likely to have the following hazard classifications:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
Handling and Storage Procedures
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Minimize dust generation and accumulation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] Recommended storage temperature is typically between 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations. Unused material and its container should be treated as hazardous waste.
Section 4: Key Applications in Research and Drug Discovery
The reactivity of the bromine atom in this compound makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[12][13] this compound can be readily coupled with various aryl or heteroaryl boronic acids to generate 4-aryl-1-methylisoquinoline derivatives. These products are of significant interest in medicinal chemistry, as the biaryl scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[14][15]
Illustrative Experimental Protocol (Adapted from a similar reaction): [15]
Synthesis of 4-(4-methoxyphenyl)-1-methylisoquinoline:
-
To a reaction vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(4-methoxyphenyl)-1-methylisoquinoline.
Note: This is a general protocol and may require optimization for this specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to produce 4-amino-1-methylisoquinoline derivatives. These compounds are valuable for exploring SAR, as the amino group can serve as a key hydrogen bond donor or acceptor, or as a handle for further functionalization.
Illustrative Experimental Protocol (Adapted from a similar reaction):
Synthesis of N-phenyl-1-methylisoquinolin-4-amine:
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-phenyl-1-methylisoquinolin-4-amine.
Note: This is a general protocol and may require optimization for this specific substrate.
Application in Kinase Inhibitor Synthesis
The isoquinoline scaffold is a key component of many kinase inhibitors.[9] The ability to functionalize the 4-position of the isoquinoline ring through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic exploration of the chemical space around this privileged core, leading to the identification of potent and selective kinase inhibitors for various therapeutic targets.
Conclusion
This compound is a strategically important building block for researchers in drug discovery and medicinal chemistry. Its commercial availability, coupled with its reactivity in key cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting suppliers, performing rigorous quality control, adhering to safe handling practices, and leveraging modern synthetic methodologies, researchers can effectively utilize this compound to advance their research programs.
References
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- 2. rsc.org [rsc.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. rsc.org [rsc.org]
- 5. Sigma Aldrich 4-Bromoisoquinoline 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. 4-BROMO-1-METHOXYISOQUINOLINE(746668-73-5) 1H NMR spectrum [chemicalbook.com]
- 8. cem.de [cem.de]
- 9. Buy Online CAS Number 104704-40-7 - TRC - 4-Bromo-1-methylisoquinoline | LGC Standards [lgcstandards.com]
- 10. This compound | 104704-40-7 [sigmaaldrich.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-1-methylisoquinoline via Organometallic Cross-Coupling Reactions
Abstract
The 1-methylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The strategic introduction of substituents at the C4-position offers a powerful avenue for modulating the biological activity and physicochemical properties of these compounds. This guide provides a comprehensive overview of the synthetic utility of 4-Bromo-1-methylisoquinoline as a versatile building block for carbon-carbon bond formation. We present detailed application notes and step-by-step protocols for its reaction with a range of organometallic reagents, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. Mechanistic insights, catalyst and ligand selection, and practical considerations for reaction setup and optimization are discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of 4-Substituted 1-Methylisoquinolines
The isoquinoline core is a fundamental component of numerous natural products and pharmacologically active molecules. The 1-methylisoquinoline subunit, in particular, is a key feature in compounds exhibiting a wide spectrum of biological activities. The C4-position of the isoquinoline ring is a strategic site for substitution, as modifications at this position can significantly influence the molecule's interaction with biological targets.
This compound serves as an excellent precursor for the synthesis of diverse libraries of 4-substituted analogs. The bromo substituent provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other organic moieties. This guide will delve into the practical aspects of these transformations, providing researchers with the necessary tools to effectively utilize this compound in their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.[1] For heteroaryl halides like this compound, these reactions are particularly valuable. The general catalytic cycle for many of these transformations is depicted below.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the coupling of an organoboron reagent with an organic halide.[1] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Ligand Selection: The choice of ligand is critical for achieving high yields and accommodating challenging substrates. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), are highly effective for the coupling of heteroaryl halides.[3][4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Protocol: Synthesis of 4-Aryl-1-methylisoquinolines
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)
-
Anhydrous Toluene/Water (e.g., 10:1 mixture) or Dioxane/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Add the anhydrous solvent mixture (e.g., Toluene/H₂O 10:1).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methylisoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active for heteroaryl halides.[4] |
| Base | K₃PO₄ | Effective in promoting transmetalation. |
| Solvent | Toluene/H₂O | Biphasic system often enhances reactivity. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |
Table 1: Representative Suzuki-Miyaura Reaction Conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and copper complexes and is instrumental in the synthesis of pharmaceuticals and organic materials.[6] 4-Alkynyl-1-methylisoquinolines are valuable intermediates and have been explored as potential bioactive agents.[7]
Mechanism Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[5] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
Protocol: Synthesis of 4-Alkynyl-1-methylisoquinolines
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add the anhydrous solvent (e.g., THF) to dissolve the solids.
-
Add the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-methylisoquinoline.
Caption: Experimental workflow for Sonogashira coupling.
Stille Coupling: Utilizing Organotin Reagents
The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium.[8] Organotin reagents are known for their tolerance to a wide variety of functional groups and are not sensitive to moisture or oxygen.[9] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[10]
Mechanism Insight: The mechanism follows the general palladium catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step is a key feature of this reaction.[11]
Protocol: Synthesis of 4-Substituted-1-methylisoquinolines
Materials:
-
This compound
-
Organostannane reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Add the anhydrous solvent (e.g., Toluene).
-
Add the organostannane reagent (1.2 equiv).
-
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille couplings. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 90-110 °C | Higher temperatures are often required for Stille couplings. |
| Workup | KF wash | To remove toxic tin byproducts. |
Table 2: Representative Stille Coupling Reaction Conditions.
Other Organometallic Reactions
While palladium-catalyzed cross-coupling reactions are the most widely used methods, other organometallic reagents can also be employed for the functionalization of this compound.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[12] This increased reactivity can lead to faster reaction times and milder conditions.[13] However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous and inert atmosphere techniques.[13] The general principle involves a palladium or nickel catalyst and follows a similar catalytic cycle to other cross-coupling reactions.[12]
Grignard Reagents
Grignard reagents (RMgX) are powerful nucleophiles and strong bases.[14][15] Their reaction with aryl halides can be more complex and may involve mechanisms such as metal-halogen exchange or direct nucleophilic aromatic substitution, especially with nickel catalysis. The high basicity of Grignard reagents can also lead to side reactions if the substrate or reaction medium contains acidic protons.[15]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of 4-substituted 1-methylisoquinoline derivatives. This guide has provided an in-depth overview of its application in several key organometallic cross-coupling reactions, with a focus on practical protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage these powerful synthetic tools to advance their research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. community.wvu.edu [community.wvu.edu]
The Versatile Scaffold: Applications of 4-Bromo-1-methylisoquinoline in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the isoquinoline core stands as a privileged scaffold, forming the structural basis of numerous biologically active compounds. Among its many derivatives, 4-Bromo-1-methylisoquinoline has emerged as a particularly versatile building block for medicinal chemists. Its strategic placement of a bromine atom at the C-4 position and a methyl group at the C-1 position offers a unique combination of reactivity and structural features, enabling the synthesis of diverse molecular libraries for screening against a wide array of therapeutic targets. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Application Notes: A Gateway to Novel Therapeutics
The true value of this compound lies in its capacity to serve as a starting point for the synthesis of complex molecules with significant pharmacological potential. The bromine atom at the C-4 position is a key functional handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, leading to the generation of novel chemical entities with diverse biological activities.
A Scaffold for Kinase Inhibitors
The isoquinoline nucleus is a common feature in many kinase inhibitors, and derivatives of this compound are no exception.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] By leveraging the reactivity of the C-4 bromine, medicinal chemists can synthesize libraries of 4-substituted-1-methylisoquinolines to probe the active sites of various kinases.
For instance, the introduction of specific aryl or heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds that target the ATP-binding site of kinases in the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[6]
Similarly, the Buchwald-Hartwig amination reaction allows for the introduction of a diverse range of amino groups at the C-4 position. This has proven to be a fruitful strategy for the development of inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[7][8]
Building Blocks for Anti-Cancer Agents
Beyond kinase inhibition, derivatives of this compound have shown promise as anti-cancer agents through other mechanisms. A notable example is the synthesis of 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazones.[9] These compounds have demonstrated significant antineoplastic activity against L1210 leukemia in murine models.[9] The thiosemicarbazone moiety is a well-known pharmacophore that can chelate metal ions and inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase.
The synthesis of these potent anti-cancer agents begins with the nucleophilic substitution of the bromine atom in this compound with an amino or methylamino group. Subsequent chemical transformations of the C-1 methyl group yield the final thiosemicarbazone.[9] This highlights the dual reactivity of the starting material, allowing for sequential and regioselective modifications at two distinct positions.
Experimental Protocols: From Benchtop to Biological Insights
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-methylisoquinolines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.[10][11]
Rationale: The choice of a palladium catalyst, a phosphine ligand, and a base is crucial for the efficiency of the Suzuki-Miyaura reaction.[10] The palladium catalyst facilitates the catalytic cycle, the ligand stabilizes the palladium complex and promotes oxidative addition and reductive elimination, and the base is required to activate the boronic acid for transmetalation.[12]
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 222.08 | 222 mg | 1.0 |
| Arylboronic Acid | - | 1.2 equiv. | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 5 mol% | 0.05 |
| Na₂CO₃ | 105.99 | 2.0 equiv. | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methylisoquinoline.
Expected Outcome: The reaction should yield the 4-aryl-1-methylisoquinoline product in moderate to high yield (60-90%), depending on the specific arylboronic acid used. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-1-methylisoquinolines
This protocol details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine. This reaction is a premier method for the formation of C-N bonds.[5][6]
Rationale: The Buchwald-Hartwig amination requires a palladium catalyst, a specialized phosphine ligand, and a strong base.[5] The choice of ligand is critical and often depends on the nature of the amine and the aryl halide. Bulky, electron-rich phosphine ligands are commonly used to promote the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine.[3]
Experimental Workflow:
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Amino-1-methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-1-methylisoquinoline in the Synthesis of Bioactive Pharmaceutical Scaffolds
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] Within this privileged scaffold, 4-Bromo-1-methylisoquinoline emerges as a highly versatile and strategic building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The presence of a bromine atom at the C4-position provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of vast chemical space in the quest for potent and selective therapeutic agents.
This technical guide provides an in-depth exploration of the utility of this compound in API synthesis, with a particular focus on its application in the construction of kinase inhibitor scaffolds. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Synthetic Strategies: Palladium-Catalyzed Functionalization
The bromine substituent at the C4-position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are central to modern drug discovery, offering reliable and versatile methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[2]
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in a multitude of APIs, particularly in the realm of protein kinase inhibitors.[2][3] This reaction involves the coupling of an organohalide (in this case, this compound) with an organoboron reagent, such as a boronic acid or boronic ester.[4][5]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, a key C-C bond-forming transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 0.08-0.20 mmol, 8-20 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-methylisoquinoline derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
Expertise & Experience: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-rich arylboronic acids, a simple catalyst system like Pd(PPh₃)₄ may suffice. However, for more challenging couplings, particularly with sterically hindered or electron-deficient partners, more sophisticated ligands such as SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps. The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, a functional group that is a key pharmacophore in a vast number of APIs due to its ability to form critical hydrogen bonds with biological targets.[7][8] This reaction enables the coupling of an aryl halide with a primary or secondary amine.[7]
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination, a fundamental C-N bond-forming reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol% Pd) and the phosphine ligand (e.g., Xantphos, 0.02-0.05 mmol, 2-5 mol%).
-
Add the base (NaOtBu or Cs₂CO₃, 1.2-1.5 mmol, 1.2-1.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv) to the reaction mixture.
-
Heat the reaction to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-1-methylisoquinoline derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-95 |
| BrettPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 100 | 80-98 |
Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[7] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step, which is often rate-limiting. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine without competing in the coupling reaction.
Application in the Synthesis of Kinase Inhibitor Scaffolds: A Workflow
Protein kinases are a major class of drug targets, particularly in oncology.[9] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with various substituents extending into adjacent hydrophobic pockets to enhance potency and selectivity. This compound is an excellent starting point for the synthesis of libraries of potential kinase inhibitors.
Diagram 3: Synthetic Workflow for a Kinase Inhibitor Library
Caption: A workflow illustrating the use of this compound to generate diverse libraries of potential kinase inhibitors.
This workflow demonstrates how Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound can be employed in parallel synthesis to rapidly generate a diverse library of compounds. These libraries can then be screened against a panel of protein kinases to identify initial hits. Subsequent structure-activity relationship (SAR) studies can guide the optimization of these hits into potent and selective lead compounds for further drug development.
Conclusion
This compound is a valuable and versatile building block in the synthesis of APIs. Its strategic functionalization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and workflows outlined in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,4-Disubstituted Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products. Specifically, derivatization at the 1- and 4-positions offers a powerful vector for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the isoquinoline nucleus.[1][2] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of 4-Bromo-1-methylisoquinoline, a key intermediate for the synthesis of novel molecular entities in drug discovery and materials science.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] This is often the rate-limiting step of the reaction. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species to re-enter the cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (8:2:1))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The use of a biphasic solvent system, often including water, is common and can enhance reaction rates.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[8][9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-aryl-1-methylisoquinoline.
Optimization of Reaction Conditions
The success of the Suzuki coupling with nitrogen-containing heterocycles like this compound can be sensitive to the choice of catalyst, base, and solvent.[10] The following table summarizes common conditions that can be screened for optimization.
| Parameter | Reagents/Conditions | Rationale and Considerations | References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice. For challenging couplings, using a palladium(II) source with bulky, electron-rich phosphine ligands can improve catalytic activity.[5][7][11] | [5][7][11] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid. Carbonates are widely used. Stronger bases like potassium phosphate can be effective, especially with less reactive substrates.[1][3] | [1][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is often optimal. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.[1][3] | [1][3] |
| Temperature | Room Temperature to 110 °C | While some modern catalyst systems allow for room temperature couplings, heating is generally required. The temperature should be optimized to balance reaction rate and potential for side reactions.[3][5] | [3][5] |
Troubleshooting Common Issues
Suzuki couplings involving nitrogen-containing heterocycles can present unique challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) | References |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the nitrogen heterocycle- Insufficiently strong base | - Use a fresh catalyst or a pre-catalyst.- Employ bulky phosphine ligands (e.g., Buchwald ligands) to shield the palladium center.- Screen stronger bases like K₃PO₄ or Cs₂CO₃. | [10][11][12] |
| Protodeborylation | The C-B bond of the boronic acid is cleaved by a proton source, leading to a byproduct. | - Use anhydrous solvents and rigorously dried reagents.- Employ boronic esters (e.g., pinacol esters) which are more stable.- Use a non-aqueous base/solvent system if possible. | [10] |
| Homocoupling | - Coupling of two boronic acid molecules or two aryl halide molecules.- Often promoted by the presence of oxygen. | - Ensure the reaction is performed under a strictly inert atmosphere.- Optimize the stoichiometry of the coupling partners. | [10] |
| Difficult Purification | - Co-elution of product with residual catalyst or ligands.- Formation of closely related byproducts. | - After the reaction, consider a filtration through Celite or silica to remove some of the palladium residues.- Employ a different chromatographic eluent system or consider reverse-phase chromatography. |
Analytical Characterization
Routine analytical techniques are essential for monitoring the reaction and confirming the structure of the final product.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the purified product.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for reaction monitoring and purity assessment of volatile compounds.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of novel 1,4-disubstituted isoquinolines. Careful selection and optimization of the catalyst, base, and solvent system are critical for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery to successfully implement this important transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. vapourtec.com [vapourtec.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
Application Note: 4-Bromo-1-methylisoquinoline as a Versatile Precursor for the Synthesis of Novel Alkaloid Scaffolds
Abstract
Isoquinoline alkaloids represent a cornerstone in natural product chemistry and drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3][4] The strategic functionalization of the isoquinoline core is paramount for developing novel analogs with enhanced potency and specificity. This application note details the utility of 4-bromo-1-methylisoquinoline as a pivotal precursor for generating diverse molecular libraries. The bromine atom at the C-4 position serves as a highly versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions. We provide detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the facile introduction of aryl, alkynyl, and amino moieties, respectively.
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and pharmaceuticals.[5][6] Nature has extensively utilized this motif, with over 2500 identified isoquinoline alkaloids demonstrating activities from vasodilation (papaverine) to antiviral effects (saquinavir).[1][5] Synthetic modification of this core allows chemists to explore new chemical space, leading to the discovery of compounds with improved pharmacological profiles.
This compound emerges as a particularly strategic starting material. Its structure combines the foundational isoquinoline core with two key features for diversification:
-
A methyl group at the C-1 position , a common feature in many natural alkaloids.
-
A bromine atom at the C-4 position , which is poised for a variety of powerful and well-understood cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, a crucial strategy in modern drug development.
This guide provides the underlying principles and step-by-step protocols for leveraging this precursor to construct novel alkaloid analogs.
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
Physicochemical & Safety Data
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 104704-40-7 | |
| Boiling Point | 304.4 °C | |
| Appearance | Solid (form may vary) | - |
| Storage | Store in a dry, well-sealed container at 2-8°C | [7] |
Safety & Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Synthetic Workflow Overview
The strategic use of this compound allows for a divergent synthetic approach. A single, readily available precursor can be transformed into multiple, structurally distinct product classes through the careful selection of a cross-coupling partner.
Caption: Divergent synthesis pathways from this compound.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
Application: Synthesis of 4-aryl-1-methylisoquinolines, crucial for creating biaryl scaffolds often found in kinase inhibitors and other pharmaceuticals.
Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[9] The mechanism involves a palladium(0)/palladium(II) catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert atmosphere (Argon or Nitrogen)
Reagent Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 222.08 | 1.0 | 1.0 | 222 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(OAc)₂ | 224.5 | 0.03 | 0.03 | 6.7 mg |
| PPh₃ | 262.29 | 0.06 | 0.06 | 15.7 mg |
| K₂CO₃ | 138.21 | 2.5 | 2.5 | 345 mg |
| Toluene/H₂O (4:1) | - | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
In a separate vial, pre-mix the catalyst by dissolving Pd(OAc)₂ (6.7 mg, 0.03 mmol) and PPh₃ (15.7 mg, 0.06 mmol) in 1 mL of degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent (4 mL of Toluene/H₂O mixture).
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 4-phenyl-1-methylisoquinoline.
Protocol II: C-C Bond Formation via Sonogashira Coupling
Application: Introduction of an alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., click chemistry, reduction) and is a key component in many modern therapeutics.
Causality: The Sonogashira reaction is the premier method for coupling sp² centers with terminal alkynes.[10] It uniquely employs a dual-catalyst system: a palladium complex facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which is more reactive in the transmetalation step.[10][11] An amine base is used to deprotonate the alkyne and neutralize the HBr generated.[11]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Reagent Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 222.08 | 1.0 | 1.0 | 222 mg |
| Phenylacetylene | 102.14 | 1.1 | 1.1 | 115 µL |
| PdCl₂(PPh₃)₂ | 701.9 | 0.02 | 0.02 | 14 mg |
| CuI | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine | 101.19 | 3.0 | 3.0 | 418 µL |
| THF (anhydrous) | - | - | - | 5 mL |
Procedure:
-
Add this compound (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) to a Schlenk flask under an inert atmosphere.
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol).
-
Add phenylacetylene (115 µL, 1.1 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and then brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield pure 4-(phenylethynyl)-1-methylisoquinoline.
Protocol III: C-N Bond Formation via Buchwald-Hartwig Amination
Application: Direct synthesis of 4-amino-1-methylisoquinolines. This reaction is invaluable for installing primary or secondary amines, which are common pharmacophores that can modulate solubility and form key hydrogen bonds with biological targets.
Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[12] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) are often required to promote the challenging reductive elimination step that forms the C-N bond.[13][14][15] The base (e.g., NaOt-Bu or Cs₂CO₃) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[13]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique is highly recommended
-
Sealed tube or microwave vial
Reagent Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 222.08 | 1.0 | 1.0 | 222 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.7 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.66 | 0.03 | 0.03 | 14.3 mg |
| NaOt-Bu | 96.1 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 4 mL |
Procedure:
-
Inside a glovebox, add NaOt-Bu (135 mg, 1.4 mmol), XPhos (14.3 mg, 0.03 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol) to a microwave vial.
-
Add this compound (222 mg, 1.0 mmol).
-
Add anhydrous toluene (4 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(morpholin-4-yl)-1-methylisoquinoline.
Summary and Outlook
This compound is a powerful and versatile building block for the synthesis of novel alkaloid derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to introduce diverse chemical functionalities at the C-4 position. These protocols serve as a robust foundation for researchers in drug discovery and chemical biology to rapidly generate libraries of complex molecules for biological screening, accelerating the journey from a simple precursor to a potential therapeutic lead.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. achmem.com [achmem.com]
- 8. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
analytical techniques for characterizing 4-Bromo-1-methylisoquinoline
An Application Note for the Comprehensive Characterization of 4-Bromo-1-methylisoquinoline
Abstract
This compound is a heterocyclic compound with significant potential as a key intermediate in medicinal chemistry and materials science. The precise substitution pattern on the isoquinoline core provides a versatile scaffold for further chemical modification. Therefore, unambiguous structural confirmation and accurate purity assessment are paramount for its application in drug discovery and development, ensuring reproducibility and compliance with regulatory standards. This guide provides a comprehensive suite of analytical protocols for the definitive characterization of this compound, leveraging a synergistic combination of spectroscopic and chromatographic techniques. We present detailed, field-tested methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, designed for researchers, quality control analysts, and drug development professionals.
The Strategic Imperative for Multi-Technique Characterization
Relying on a single analytical technique for the characterization of a novel or critical chemical entity is scientifically unsound. Each technique provides a unique and orthogonal piece of information. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, HPLC assesses purity and identifies related substances, and elemental analysis provides the empirical formula.[1][2] A consolidated approach ensures the unequivocal confirmation of the molecule's identity, structure, and purity, forming a self-validating system of analysis.
The logical workflow for characterizing a new batch of this compound should follow a structured sequence to ensure comprehensive data is gathered efficiently.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the molecule and confirm the specific isomeric form.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic compounds and its residual solvent peak is well-characterized.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region of the isoquinoline core.
Expected NMR Data
The following table outlines the anticipated chemical shifts for this compound based on established principles of NMR spectroscopy and data from structurally related compounds.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 - 2.8 | Singlet. The exact shift is influenced by the aromatic ring current. |
| Aromatic Protons | ~7.5 - 8.5 | Complex multiplet pattern. Specific assignments require 2D NMR. | |
| H-3 | ~7.6 - 7.8 | Singlet, deshielded by the adjacent nitrogen. | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~20 - 25 | |
| C-4 (ipso-Br) | ~120 - 125 | Signal intensity may be lower due to long relaxation times. | |
| Aromatic Carbons | ~120 - 140 | Multiple signals corresponding to the isoquinoline core. | |
| C-1 | ~155 - 160 | Quaternary carbon attached to nitrogen. | |
| C=N Carbon | ~150 - 155 |
Note: These are predicted values. Actual experimental values may vary slightly.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.[3]
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Mass Spectrometry: Unveiling Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.[1] For a halogenated compound like this compound, MS is also critical for confirming the presence of bromine through its characteristic isotopic pattern.
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method as the nitrogen atom in the isoquinoline ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.[3]
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is essential for achieving the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions (isobars).
Expected Mass Spectrometry Data
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₀H₈BrN | |
| Monoisotopic Mass | 220.98401 Da | Measured m/z within 5 ppm of theoretical. |
| Protonated Ion [M+H]⁺ | 221.99129 Da | The base peak in the ESI+ spectrum. |
| Isotopic Pattern | ⁷⁹Br:⁸¹Br ≈ 50.7%:49.3% | Two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).[3] |
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
MS Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an HPLC column.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range of m/z 100-500.
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
Data Analysis:
-
Identify the m/z value for the protonated molecular ion [M+H]⁺.
-
Confirm the presence of the characteristic bromine isotopic pattern ([M+H]⁺ and [M+2+H]⁺ at a ~1:1 ratio).
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula (C₁₀H₈BrN).
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of pharmaceutical compounds and identifying potential impurities from the synthesis or degradation.[4] A well-developed reversed-phase HPLC method can separate the main component from closely related structural analogues and starting materials.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds like this compound.
-
Mobile Phase: A gradient elution using water and acetonitrile with a small amount of acid (formic or phosphoric acid) is employed. The acid protonates the isoquinoline nitrogen, ensuring good peak shape and preventing tailing. Formic acid is used when the method is coupled with mass spectrometry as it is volatile.[5]
-
Detection: UV detection is ideal as the aromatic isoquinoline core is a strong chromophore. A wavelength of 254 nm is a good starting point for aromatic compounds.
Caption: Workflow for HPLC purity analysis of this compound.
Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Purity Determination
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both solutions.[4]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of methanol. Ensure complete dissolution using a vortex mixer and/or sonicator. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
System Setup and Execution:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Inject 10 µL of the sample solution and run the gradient program.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Elemental Analysis: Fundamental Compositional Proof
Elemental analysis provides the percentage composition of C, H, and N in the compound. This classical technique offers fundamental proof of the empirical formula. The experimental values should align closely with the theoretical values calculated from the molecular formula.
Theoretical vs. Expected Data
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 54.08% | ± 0.4% |
| Hydrogen (H) | 3.63% | ± 0.4% |
| Nitrogen (N) | 6.31% | ± 0.4% |
Calculated for C₁₀H₈BrN
Protocol Outline for Elemental Analysis
-
Sample Preparation: Submit approximately 2-3 mg of a highly pure, dried sample to a certified analytical laboratory. The sample must be homogenous and free of residual solvent.
-
Instrumentation: The analysis is typically performed using a CHN combustion analyzer.
-
Data Analysis: Compare the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen with the theoretical values. The results should fall within the widely accepted tolerance of ±0.4%.
Conclusion
The analytical strategy outlined in this guide provides a robust and self-validating framework for the comprehensive characterization of this compound. By integrating data from NMR, HRMS, HPLC, and elemental analysis, researchers and drug development professionals can establish the identity, confirm the structure, and quantify the purity of this important chemical intermediate with the highest degree of scientific confidence. Adherence to these protocols will ensure data quality and reproducibility, which are essential for advancing research and development objectives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methylisoquinoline
Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylisoquinoline. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and provide field-tested solutions to optimize your synthetic workflow, improve yields, and ensure product purity.
Our approach is based on a robust, two-stage synthesis: the construction of the 1-methylisoquinoline core via the Bischler-Napieralski reaction, followed by a regioselective bromination at the C4 position. This guide is structured in a question-and-answer format to directly address potential issues you may encounter at each stage.
Part 1: Synthesis of 1-Methylisoquinoline via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides.[1] The resulting dihydroisoquinoline must then be dehydrogenated to yield the aromatic 1-methylisoquinoline.
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the primary causes?
A1: This is a common issue that typically points to one of four areas: the choice of dehydrating agent, reaction temperature, starting material purity, or inherent side reactions.
-
Dehydrating Agent (Lewis Acid): The choice and quality of your dehydrating agent are critical. Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are the most common reagents.[2][3]
-
Expertise & Experience: For substrates without strong electron-donating groups on the phenyl ring, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[4] POCl₃ can degrade over time, especially if exposed to moisture, leading to reduced activity. Always use a freshly opened bottle or a recently distilled batch.
-
-
Reaction Temperature: The reaction generally requires heating (reflux) in a solvent like toluene or xylene.[2][5]
-
Causality: Insufficient temperature leads to an incomplete reaction. However, excessive heat can promote polymerization and the formation of tarry byproducts, which complicates purification and lowers the isolated yield.[6] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
-
Starting Material: The precursor, N-(2-phenylethyl)acetamide, must be completely dry. Water will consume the dehydrating agent and quench the reaction.
-
Side Reactions: The primary competing pathway is the retro-Ritter reaction , which fragments the intermediate nitrilium salt to form a styrene derivative.[2][4] This is especially prevalent if the benzene ring is activated, favoring the elimination pathway.[5] Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from this side reaction, though this is not always practical.[2]
Q2: The final dehydrogenation step to form the aromatic isoquinoline is inefficient. How can I improve the conversion?
A2: The conversion of 3,4-dihydro-1-methylisoquinoline to 1-methylisoquinoline is an oxidation reaction. The most common and effective method is catalytic dehydrogenation.
-
Catalyst Choice & Loading: 10% Palladium on carbon (Pd/C) is the standard catalyst for this transformation.[7] Ensure the catalyst is of high quality and not poisoned. A typical catalyst loading is 5-10 mol%.
-
Solvent & Temperature: High-boiling, inert solvents like decalin or xylene are suitable for this reaction, which often requires heating to high temperatures (140-200 °C) to proceed efficiently.
-
Hydrogen Acceptor: While heating alone can be sufficient, the reaction can be accelerated by using a hydrogen acceptor. In its absence, H₂ gas is evolved. Ensure your reaction setup can safely vent any gas produced.
Part 2: Regioselective Bromination of 1-Methylisoquinoline
Electrophilic aromatic substitution on the isoquinoline ring is notoriously complex, with the position of substitution being highly sensitive to the reaction conditions.[8] Our target is the C4 position, which requires specific and often harsh conditions to achieve selectively.
Frequently Asked Questions & Troubleshooting
Q1: My bromination reaction yields a mixture of isomers (e.g., 5-bromo, 8-bromo) instead of the desired 4-bromo product. How can I improve regioselectivity?
A1: Regioselectivity is the central challenge in this step. The protonated nitrogen atom deactivates the heterocyclic ring, directing electrophilic substitution towards the benzene ring (positions C5 and C8).[9] To achieve substitution at C4, you must overcome this electronic preference.
-
Expertise & Experience: A proven, albeit aggressive, method involves the high-temperature bromination of isoquinoline hydrochloride.[10] By adapting this for 1-methylisoquinoline, the protonated substrate is heated to ~180 °C in a high-boiling solvent like nitrobenzene, and elemental bromine (Br₂) is added slowly.
-
Causality: It is believed that at this high temperature, a different reaction mechanism or transition state is favored, allowing for substitution at the C4 position. The use of the hydrochloride salt is crucial.
-
-
Alternative Reagents: While N-bromosuccinimide (NBS) is a common brominating agent, under standard acidic conditions (e.g., H₂SO₄), it typically yields the 5-bromo isomer.[8] Therefore, for the 4-bromo target, the Br₂/nitrobenzene system is the recommended starting point.
Q2: I am observing significant charring and the formation of intractable tars during the bromination reaction.
A2: This is a direct consequence of the harsh, high-temperature conditions required for C4 bromination.
-
Temperature Control: Do not exceed the target temperature of 180-185 °C. Precise temperature monitoring and control are essential.
-
Rate of Addition: Add the elemental bromine dropwise over an extended period (e.g., 1-2 hours).[10] A rapid addition will cause a surge in the reaction rate and an uncontrolled exotherm, leading to decomposition.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions that contribute to tar formation.
Q3: My product is difficult to purify. I'm struggling to separate it from starting material and other bromo-isomers.
A3: Purification of isomeric bromoquinolines is a well-known challenge due to their similar polarities.[11]
-
Work-up Procedure: After the reaction is complete, the mixture must be carefully worked up. Cool the reaction, dilute with a suitable solvent, and neutralize the acid by washing with a base (e.g., Na₂CO₃ or NaOH solution). The crude product is then extracted into an organic solvent.
-
Column Chromatography: Standard silica gel chromatography is often the first step.
-
Troubleshooting: If your compound is degrading on the column (streaking, low recovery), the silica may be too acidic. You can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.5-1%).[11]
-
For very difficult separations, consider alternative stationary phases like neutral or basic alumina.[11]
-
-
Recrystallization: This is a powerful technique for purifying the final product and removing trace isomers. Experiment with a range of solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find conditions that yield high-purity crystals.
Data & Protocols
Table 1: Comparison of Bischler-Napieralski Conditions
| Dehydrating Agent | Solvent | Temperature | Typical Outcome | Key Considerations |
| POCl₃ | Toluene | Reflux | Moderate to Good Yield | Most common method. Reagent quality is key. |
| P₂O₅ in POCl₃ | Neat or Xylene | Reflux | Good to Excellent Yield | More powerful; effective for less-activated substrates.[4] |
| P₂O₅ | Decalin | 150-200 °C | Moderate Yield | Can be sluggish but avoids chlorinated byproducts. |
| Triflic Anhydride (Tf₂O) | Dichloromethane | 0 °C to RT | Good Yield | Milder conditions, but reagent is expensive.[12] |
Experimental Workflow Overview
The following diagram outlines the complete synthetic pathway from starting materials to the final product.
Caption: Overall workflow for this compound synthesis.
Protocol 1: Synthesis of 1-Methylisoquinoline
-
Cyclization: To a solution of N-(2-phenylethyl)acetamide (1 equiv.) in anhydrous toluene (5 mL per gram of amide), add phosphorus oxychloride (POCl₃, 2 equiv.) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (eluent: 9:1 Dichloromethane/Methanol).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with a cold 40% NaOH solution while keeping the mixture cool in an ice bath.
-
Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-1-methylisoquinoline.
-
Dehydrogenation: To the crude dihydroisoquinoline, add 10% Pd/C (5 mol %) and decalin (5 mL per gram).
-
Heat the mixture to 180-190 °C for 3-5 hours until TLC analysis shows complete conversion to the aromatic product.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain pure 1-methylisoquinoline.
Protocol 2: Synthesis of this compound
(Adapted from the synthesis of 4-Bromoisoquinoline[10])
-
Salt Formation: Dissolve 1-methylisoquinoline (1 equiv.) in nitrobenzene (2 mL per gram). Heat the solution to 180 °C in a flask equipped with a reflux condenser, thermometer, and dropping funnel.
-
Bromination: While maintaining the temperature at 180 °C, add elemental bromine (Br₂, 1.1 equiv.) dropwise over 1-2 hours. The evolution of HBr gas should be observed (use a scrubber).
-
After the addition is complete, continue heating and stirring at 180 °C for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with toluene.
-
Wash the organic solution sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove toluene and most of the nitrobenzene.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate this compound. Further purification can be achieved by recrystallization.
Troubleshooting Diagram: Low Bromination Yield
Caption: A troubleshooting decision tree for low bromination yields.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
purification of crude 4-Bromo-1-methylisoquinoline by column chromatography
Welcome to the technical support center for the purification of 4-Bromo-1-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar nitrogen-containing heterocyclic compounds. Here, we address common challenges encountered during column chromatography and provide robust, field-tested solutions to streamline your purification workflows.
Introduction: The Challenge of Purifying Basic Heterocycles
This compound is a key building block in medicinal chemistry and materials science.[1] Its purification via silica gel column chromatography, however, presents a classic challenge. The basic nitrogen atom in the isoquinoline ring system can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This interaction often leads to significant peak tailing, poor separation, low recovery, and in some cases, degradation of the target compound.[4][5]
This guide provides a systematic approach to overcoming these issues, focusing on method development, troubleshooting, and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My compound is streaking or tailing badly on the TLC plate.
Question: I'm developing a solvent system for my column using Thin Layer Chromatography (TLC), but the spot for my this compound is a long streak, not a compact circle. Why is this happening and how can I fix it?
Answer:
This is the most common issue when chromatographing basic compounds like isoquinolines on a standard, slightly acidic stationary phase like silica gel.
-
Root Cause: The basic nitrogen atom on your isoquinoline is strongly and sometimes irreversibly binding to the acidic silanol groups on the silica gel surface.[3][6] As the solvent moves up the plate, the compound "drags" along these active sites instead of cleanly partitioning between the stationary and mobile phases, resulting in a streak or "tail".[7]
-
Solution Workflow:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a competing base to your eluent system.[4] Triethylamine (TEA) is the standard choice for this purpose.[8] The TEA is more basic than your product and will preferentially bind to the acidic silanol sites, effectively masking them from your isoquinoline.[6]
-
Protocol: Start by adding 0.5% to 1% (v/v) of TEA to your pre-mixed mobile phase. For example, if you are using a 70:30 Hexane:Ethyl Acetate system, prepare 100 mL of this mixture and add 0.5 mL to 1 mL of TEA.
-
Verification: Run a new TLC with the modified eluent. You should observe a significant improvement in spot shape, resulting in a much more compact and symmetrical spot. This will allow for an accurate determination of the Retention Factor (Rf).[9]
-
Issue 2: My compound won't move off the baseline, even in high-polarity solvents.
Question: I've tried various ethyl acetate/hexane and even dichloromethane/methanol mixtures, but my product remains at the origin (Rf = 0) on the TLC plate. What's going on?
Answer:
This indicates a very strong, essentially irreversible, interaction with the silica gel, or that the chosen solvent system is simply not polar enough to elute the compound.
-
Root Cause Analysis:
-
Extreme Silanol Interaction: The issue described in FAQ #1 is so pronounced that the compound is completely immobilized.
-
Insufficient Eluent Strength: While less likely for this specific molecule, the polarity of your mobile phase may be insufficient.[5] Dichloromethane/methanol is a very polar system, so this points more strongly to the interaction problem.[10]
-
-
Troubleshooting Protocol:
-
First, add TEA: Before abandoning the solvent system, add 1% TEA to your most polar solvent mixture (e.g., 95:5 DCM:MeOH). This often resolves the issue by neutralizing the active sites on the silica.[4][8]
-
Consider an Alternative Stationary Phase: If adding a basic modifier is insufficient or undesirable, the stationary phase itself is the problem. For strongly basic compounds, switching to a more inert or basic stationary phase is a superior strategy.[2]
-
Neutral Alumina: This is an excellent alternative to silica for purifying basic compounds.[10][11] It lacks the acidic silanol groups responsible for the problematic interactions.[2][12] You will need to re-develop your solvent system on an alumina TLC plate.
-
Deactivated Silica: You can "deactivate" your silica gel by pre-treating it. This involves flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[8]
-
-
Issue 3: The separation between my product and a key impurity is poor.
Question: My product and a closely related impurity have very similar Rf values, even with an optimized solvent system containing triethylamine. How can I improve the resolution?
Answer:
Poor resolution means the selectivity of your chromatographic system is insufficient. To improve it, you need to alter the chemical interactions to better differentiate between the two molecules.
-
Strategies for Improving Resolution:
-
Solvent System Optimization: Systematically screen different solvent combinations. While Hexane/Ethyl Acetate is common, other systems may offer different selectivity.[10] Try combinations like:
-
Dichloromethane / Methanol (+ 1% TEA)
-
Toluene / Acetone (+ 1% TEA)
-
Diethyl Ether / Hexanes (+ 1% TEA)
-
-
Employ a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity.[8] This keeps the early-eluting spots tight and can help resolve compounds with close Rf values.
-
Change the Stationary Phase: As mentioned, neutral alumina has different surface properties than silica and may provide the selectivity needed for the separation.[2][13]
-
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude material (~1 mg/mL in DCM or Ethyl Acetate).
-
On a standard silica gel TLC plate, draw a starting line in pencil ~1 cm from the bottom.[14]
-
Spot your crude material onto the starting line using a microcapillary tube.[9]
-
Prepare a developing chamber (a beaker with a watch glass cover is sufficient) containing your chosen eluent system (e.g., 80:20 Hexane:EtOAc). Add a piece of filter paper to help saturate the chamber atmosphere.[14]
-
Place the TLC plate in the chamber, ensuring the solvent level is below your starting line.[9]
-
Allow the solvent to ascend the plate until it is ~1 cm from the top. Immediately mark the solvent front with a pencil.[14]
-
Visualize the spots under a UV lamp (254 nm).
-
Troubleshooting: If spots are tailing, add 1% TEA to the eluent and repeat the process.
-
Goal: Aim for a solvent system that provides an Rf value of 0.25-0.35 for the this compound.[9] This Rf provides the optimal balance for good separation and a reasonable elution time on the column.
Data Presentation: Solvent System Selection
| Solvent System (v/v) | Modifier | Observed Rf (Approx.) | Spot Shape | Recommendation |
| 80:20 Hexane / Ethyl Acetate | None | 0.1 | Severe Tailing | Not Recommended |
| 80:20 Hexane / Ethyl Acetate | 1% TEA | 0.30 | Good, compact | Optimal Starting Point |
| 95:5 DCM / Methanol | None | 0.05 | Severe Tailing | Not Recommended |
| 95:5 DCM / Methanol | 1% TEA | 0.45 | Good, compact | Good, but may elute too fast |
| 100% Ethyl Acetate | 1% TEA | 0.60 | Fair, some broadening | Too polar, poor separation likely |
Protocol 2: Column Packing and Purification Workflow
This protocol assumes a standard flash chromatography setup.
-
Column Preparation: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Packing: Pour the slurry into the column and use gentle air pressure to pack the silica into a stable, uniform bed. Ensure there are no air bubbles or cracks.[15]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[16]
-
Carefully add this powder to the top of your packed column, creating a thin, even layer.
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Analysis: Combine the fractions that contain your pure product, and remove the solvent via rotary evaporation.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering common issues during the purification of this compound.
Caption: Decision tree for troubleshooting TLC analysis.
Pro-Tip from the Field: The Risk of Dehalogenation
While less common on silica or alumina, be aware that aryl bromides can sometimes undergo reductive dehalogenation.[17][18] This risk increases if the crude material contains residual reducing agents or certain metal catalysts from a previous synthetic step (e.g., Palladium).[19][20] If you observe a new, less polar impurity appearing during chromatography that corresponds to 1-methylisoquinoline, consider the following:
-
Purge the Column: Ensure your silica is free from contaminants by flushing with clean solvent.
-
Workup Diligence: Perform an aqueous wash (e.g., with dilute ammonium chloride) during your reaction workup to quench and remove any residual reducing agents before attempting chromatography.
By following this structured troubleshooting guide, you can effectively navigate the challenges associated with the column chromatography of this compound, leading to higher purity, better yield, and more reliable results in your research and development endeavors.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. welch-us.com [welch-us.com]
- 7. scribd.com [scribd.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. hawach.com [hawach.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Dehalogenation - Wikipedia [en.wikipedia.org]
- 18. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 19. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Reactions with 4-Bromo-1-methylisoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 4-Bromo-1-methylisoquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals encountering challenges in their synthetic work. As Senior Application Scientists, we understand that failed reactions can be a significant impediment to progress. This resource aims to equip you with the knowledge to diagnose and resolve common issues, ensuring the success of your projects.
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, however, can present challenges in common cross-coupling reactions. This guide will focus primarily on troubleshooting palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are frequently employed to functionalize this scaffold.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most common reasons for failure?
A1: Failure of a Suzuki-Miyaura coupling with this substrate often stems from a few key areas: catalyst deactivation, issues with the boronic acid/ester, or improper reaction conditions.[6][7]
-
Catalyst System: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. It is crucial to select a ligand that can create a stable and active catalyst. Bulky, electron-rich phosphine ligands are often a good starting point.[8]
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6][9] This is particularly relevant under basic aqueous conditions. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue due to their increased stability.
-
Base and Solvent Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials.[10] A range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ should be screened.[3] The solvent system must be able to dissolve all components and should be thoroughly degassed to prevent oxidation of the palladium catalyst.[3][11]
Q2: I am observing significant amounts of a homocoupled byproduct from my boronic acid in a Suzuki reaction. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[12]
-
Inert Atmosphere: The most critical factor is to ensure a rigorously inert atmosphere. This involves thoroughly degassing your solvent and reaction vessel (e.g., by sparging with argon or nitrogen) and maintaining this atmosphere throughout the reaction.[11]
-
Reaction Temperature: Higher temperatures can sometimes promote homocoupling. If possible, try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
-
Order of Addition: Adding the palladium catalyst last to the reaction mixture, after all other reagents have been combined and the system has been made inert, can sometimes reduce the opportunity for side reactions.
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What can I do to improve it?
A3: Low yields in Buchwald-Hartwig aminations with this substrate can be due to several factors, including catalyst inhibition and side reactions.[4][5][13]
-
Ligand Choice: The choice of ligand is paramount. For primary amines, bulky biarylphosphine ligands such as XPhos or BrettPhos are often effective.[13][14] These ligands help to promote the reductive elimination step and prevent the formation of inactive palladium-amine complexes.
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[15] The base must be fresh and handled under anhydrous conditions.
-
Amine Equivalents: Using a slight excess of the amine (e.g., 1.1-1.5 equivalents) can sometimes improve the reaction rate. However, a large excess should be avoided as it can sometimes lead to catalyst inhibition.
Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
If your reaction shows little to no consumption of the this compound starting material, a systematic approach is needed to identify the root cause.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low or no conversion in cross-coupling reactions.
Step-by-Step Protocol: Verifying Your System
-
Reagent Purity Check:
-
This compound: Verify the purity of your starting material by NMR or LCMS. Impurities can sometimes poison the catalyst.
-
Coupling Partner: For Suzuki reactions, ensure the boronic acid or ester is pure and has not decomposed.[16] For Buchwald-Hartwig reactions, the amine should be pure and free of excess water.
-
Solvents and Bases: Use anhydrous solvents and ensure bases are fresh and have been stored properly to avoid hydration. Moisture is a known inhibitor of many cross-coupling reactions.[7]
-
-
Catalyst System Evaluation:
-
Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. If using a Pd(II) source, the in-situ reduction to the active Pd(0) species is a critical step.[17][18] Consider using a well-defined Pd(0) pre-catalyst if you suspect issues with this step.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ensure the ligand is not oxidized and is used in the correct ratio relative to the palladium source. An extra equivalent of ligand can sometimes improve catalyst stability.[8]
-
-
Reaction Conditions Assessment:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) for the duration of the reaction.[7]
-
Temperature: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition or side reactions. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the yield of your desired product. Identifying the structure of these byproducts is the first step to mitigating their formation.
Common Byproducts and Their Causes
| Byproduct | Potential Cause(s) | Suggested Solution(s) |
| Debrominated starting material (1-methylisoquinoline) | 1. Presence of a hydrogen source (e.g., water, alcohol) and a base. 2. β-hydride elimination from a palladium-hydride species.[5] | 1. Use rigorously anhydrous conditions. 2. Choose a ligand that promotes reductive elimination over other pathways. |
| Homocoupling of the boronic acid (biaryl) | Presence of oxygen.[12] | Ensure a thoroughly degassed reaction setup. |
| Homocoupling of this compound | Can occur at high temperatures or with highly active catalysts. | Reduce reaction temperature or catalyst loading. |
Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle.[3][17][19] Understanding this mechanism can help in troubleshooting.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Issue 3: Difficulty in Product Purification
Even when the reaction is successful, purification of the 4-substituted-1-methylisoquinoline product can be challenging due to the presence of residual palladium or closely eluting byproducts.
Strategies for Effective Purification
-
Palladium Removal:
-
Aqueous Workup: A standard aqueous workup can remove some of the inorganic salts, but palladium often remains in the organic phase.
-
Filtration: Passing the crude product through a plug of silica gel, celite, or a specialized palladium scavenger can be effective.
-
Precipitation: If your product is a solid, recrystallization is an excellent method for removing both palladium and other impurities.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying cross-coupling products. Careful selection of the solvent system is key to achieving good separation. A gradient elution is often necessary.
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC may be required.
-
Concluding Remarks
Troubleshooting failed reactions is an integral part of the scientific process. By systematically evaluating each component of your reaction—the reagents, the catalyst system, and the conditions—you can effectively diagnose and resolve the issues preventing the successful synthesis of your target 4-substituted-1-methylisoquinoline derivatives. This guide provides a starting point for this process, but remember that each reaction is unique and may require a tailored approach to optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. mt.com [mt.com]
Technical Support Center: Navigating Air-Sensitive Reagents in 4-Bromo-1-methylisoquinoline Chemistry
Welcome to the technical support center for chemists working with 4-Bromo-1-methylisoquinoline and air-sensitive reagents. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The following information is curated to enhance the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of air-sensitive reagents in reactions with this compound.
Q1: What makes reagents used in this compound cross-coupling reactions "air-sensitive"?
A: Air-sensitive reagents react with components of the atmosphere, primarily oxygen and water.[1] In the context of cross-coupling reactions with this compound, this sensitivity is typically found in:
-
Organometallic Reagents (e.g., boronic acids, organozincs): These can undergo oxidation or protodeboronation (for boronic acids), leading to inactive species.[2][3][4] For instance, many heteroaryl boronic acids are known to be unstable and can decompose on the benchtop when exposed to air.[2][3][4]
-
Phosphine Ligands: Electron-rich phosphine ligands, crucial for activating the palladium catalyst, are susceptible to oxidation by atmospheric oxygen, which can diminish or completely halt catalytic activity.[5][6]
-
Palladium(0) Catalysts: The active Pd(0) species in the catalytic cycle can be oxidized to inactive Pd(II) in the presence of oxygen, often observed as the formation of palladium black.[5]
-
Strong Bases (e.g., sodium tert-butoxide, LHMDS): These bases are often hygroscopic and can be neutralized by atmospheric moisture, altering their effectiveness in the reaction.
Q2: What are the essential laboratory techniques for handling these sensitive reagents?
A: The cornerstone of working with air-sensitive reagents is the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[1][7]
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (usually argon or nitrogen), ideal for weighing and handling highly sensitive solids.[5][7][8]
-
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[1] This "evacuate-refill" cycle, typically repeated three times, is fundamental for establishing an inert atmosphere in the reaction vessel.[1][5][9]
For liquid transfers, techniques like using gas-tight syringes or cannula transfers are essential to maintain an inert atmosphere.[1][10]
Q3: How can I properly prepare my solvents for air-sensitive reactions?
A: Solvents must be both dry and deoxygenated. Several methods are available for degassing solvents:[11]
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[9][12][13][14] The solvent is frozen with liquid nitrogen, subjected to a high vacuum to remove gases from the headspace, and then thawed. This cycle is typically repeated three times.[9][12][13][14]
-
Inert Gas Purging (Sparging): Bubbling a stream of inert gas (like argon or nitrogen) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[9][11][12][13][14] This method is less rigorous than freeze-pump-thaw but can be sufficient for many applications.[9][12][13][14]
-
Sonication Under Vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with an inert gas is a rapid degassing method suitable for some applications.[9][12][13][14]
Q4: My boronic acid is described as "air-stable." Do I still need to take precautions?
A: While many boronic acids are sold as air-stable solids, their stability can be misleading, especially once in solution or under reaction conditions.[2][15] Some boronic acids, particularly certain heteroaryl boronic acids, are prone to decomposition via protodeboronation or oxidation, processes that can be accelerated by heat, base, or the palladium catalyst itself.[2][3][4] For critical applications, using air-stable surrogates like MIDA boronates, which slowly release the boronic acid in situ, can be a more robust strategy.[2][4][16]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions of this compound with air-sensitive reagents.
Issue 1: Low or No Product Yield
A diminished or absent yield is one of the most frequent issues and can often be traced back to the handling of air-sensitive components.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded Boronic Acid | Analyze a sample of the boronic acid by ¹H NMR. Compare with a reference spectrum to check for signs of protodeboronation or oxidation. | Use a fresh bottle of the boronic acid or purify the existing stock. For notoriously unstable boronic acids, consider using an air-stable surrogate like a MIDA boronate.[2][4][16] |
| Inactive Catalyst System | Observe the reaction mixture. The formation of palladium black is a strong indicator of catalyst decomposition due to oxygen exposure.[5] | Improve your inert atmosphere technique. Ensure solvents are thoroughly degassed and that all reagent additions are performed under a positive pressure of inert gas.[5] Use fresh palladium precursor and phosphine ligand. |
| Oxidized Phosphine Ligand | Phosphine oxides can sometimes be observed by ³¹P NMR. Inconsistent results between reaction runs can also point to ligand degradation.[5] | Store phosphine ligands under an inert atmosphere, preferably in a glovebox.[5] Prepare solutions of the ligand in degassed solvent immediately before use. |
| Insufficiently Degassed Solvents | Even trace amounts of oxygen can be detrimental. | Employ a more rigorous degassing method, such as the freeze-pump-thaw technique, especially for highly sensitive reactions.[9][12][13][14] |
| Improper Reaction Setup | Review your glassware setup. Ensure all joints are well-sealed and that there is a slight positive pressure of inert gas maintained throughout the reaction, as indicated by a bubbler.[17] | Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture.[1][10][18] Assemble the apparatus while still hot and flush with inert gas as it cools.[10] |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Inconsistent Reaction Results
Reproducibility is key in scientific research. If your reaction works one day but not the next, subtle variations in handling air-sensitive reagents are a likely culprit.
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Quality of Inert Gas | Use an oxygen analyzer to check the purity of your nitrogen or argon source. | If the gas quality is poor, use a higher-grade source or install an in-line purifier. |
| Inconsistent Syringe/Cannula Technique | Are you consistently using a nitrogen buffer when transferring reagents via syringe?[18][19] Are you pre-purging the cannula with inert gas before transfer? | Standardize your transfer techniques. Always pull a small amount of inert gas into the syringe after drawing up the reagent to act as a buffer.[18][19] For cannula transfers, ensure the needle is purged before it enters the reagent solution. |
| Septum Leaks | Over time, septa can lose their ability to self-seal after multiple punctures. | Use fresh septa for each reaction. For long-term storage of reagents, use bottles with Teflon stopcocks or Sure/Seal™ caps.[10] |
| Variations in Solvent Degassing | The effectiveness of sparging can vary depending on the flow rate and duration. | For maximum consistency, switch to the freeze-pump-thaw method, which is a more reproducible technique.[9][12][13][14] |
Issue 3: Formation of Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions
-
Homocoupling of Boronic Acid: This often results from the presence of oxygen, which can facilitate this side reaction.
-
Solution: Improve the degassing of your solvent and the overall inertness of your reaction setup.[5]
-
-
Protodeboronation of Boronic Acid: The boronic acid is replaced by a hydrogen atom, leading to the formation of 1-methylisoquinoline as a byproduct.
-
Dehalogenation of this compound: The bromine atom is replaced by hydrogen.
-
Solution: This can sometimes occur as a side reaction in palladium-catalyzed processes. Optimizing the ligand, base, and solvent may help to suppress this pathway.
-
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Cross-Coupling Reaction using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry (≥125 °C overnight) or flame-dry all glassware, including the reaction flask, condenser, and magnetic stir bar.[1][10][18]
-
Assembly: Quickly assemble the hot glassware and attach it to the Schlenk line. Seal all joints with a suitable grease and secure them with clips.
-
Establish Inert Atmosphere: Evacuate the flask using the vacuum on the Schlenk line, and then backfill with high-purity argon or nitrogen. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[1][5][9]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the this compound, the boronic acid (or other coupling partner), the base, the palladium precursor, and the phosphine ligand to the reaction flask.
-
Addition of Solvent: Add the freshly degassed solvent to the reaction flask via a gas-tight syringe or cannula.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas, monitored by an oil bubbler.
-
Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.[5]
Workflow Diagram for Reaction Setup
Caption: Step-by-step workflow for setting up an air-sensitive reaction.
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. pnnl.gov [pnnl.gov]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. web.mit.edu [web.mit.edu]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. How To [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
stability issues of 4-Bromo-1-methylisoquinoline under different conditions
Welcome to the technical support center for 4-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to mitigate common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and purity of this compound. Based on supplier safety data sheets (SDS), the compound should be stored under the following conditions[1]:
-
Temperature: Refrigerate between 2-8°C.
-
Atmosphere: Store in a dry environment.
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.
Expert Insight: The refrigeration recommendation is not just for long-term stability but also to minimize the potential for slow degradation at ambient temperatures. The bromo-substituted isoquinoline ring can be susceptible to long-term decomposition, especially if exposed to atmospheric moisture.
Q2: I left my vial of this compound on the bench overnight. Is it still usable?
A2: While short-term exposure to ambient temperature is unlikely to cause significant degradation of the solid compound, it is not ideal. The primary concerns would be exposure to light and atmospheric moisture. It is recommended to perform a purity check (e.g., by LC-MS or ¹H NMR) before proceeding with a critical reaction. If the compound appears discolored or clumped, it is a visual indicator of potential degradation.
Q3: What are the main chemical incompatibilities of this compound?
A3: The primary incompatibility is with strong oxidizing agents[2][3]. Reactions with strong oxidizers can be vigorous and lead to decomposition of the isoquinoline ring system. Additionally, care should be taken with strong bases and nucleophiles, as they can potentially displace the bromine atom, especially at elevated temperatures.
Stability Under Experimental Conditions
Q4: How stable is this compound in common organic solvents?
A4: In its solid form, this compound is generally stable. When dissolved in common anhydrous organic solvents (e.g., THF, dioxane, DMF, toluene) for reactions, it is relatively stable for the duration of a typical experiment. However, prolonged storage in solution is not recommended as this increases the likelihood of degradation.
Q5: What is the expected photostability of this compound? I have a long reaction that requires reflux and is near a window.
Troubleshooting Protocol: Assessing Photodegradation
-
Run a Control: If you suspect photodegradation, run a small-scale control reaction wrapped in aluminum foil to exclude light.
-
Analyze by LC-MS: Compare the LC-MS chromatograms of the light-exposed and light-protected reactions. Look for a peak corresponding to the mass of 1-methylisoquinoline (the debrominated product).
-
Preventative Measures: For all future reactions, wrap the reaction flask in aluminum foil or conduct the experiment in a fume hood with the sash lowered and the light off.
Experimental Workflow: Mitigating Photodegradation
Caption: Decision workflow for mitigating potential photodegradation.
Q6: How does pH affect the stability of this compound in aqueous or protic media?
A6: The stability of N-heterocyclic compounds can be significantly influenced by pH[5].
-
Acidic Conditions: In the presence of strong acids, the isoquinoline nitrogen will be protonated. This makes the ring system more electron-deficient and could potentially activate the C-Br bond towards nucleophilic attack, although this is generally less favorable than on a pyridine ring. More likely, harsh acidic conditions at high temperatures could lead to gradual decomposition.
-
Basic Conditions: Under strongly basic conditions (e.g., concentrated NaOH or KOH), especially with heating, there is a risk of nucleophilic aromatic substitution (SNA r) where a hydroxide ion displaces the bromide, leading to the formation of 1-methylisoquinolin-4-ol. Hydrolysis of bromo-substituted N-heterocycles is a known degradation pathway[6].
Data Summary: Predicted pH Stability
| pH Range | Potential Stability Issues | Predicted Degradation Product |
| < 2 | Potential for slow decomposition, especially at elevated temperatures. | Complex mixture |
| 2 - 10 | Generally stable for typical workup and reaction times at moderate temperatures. | - |
| > 10 | Risk of nucleophilic substitution (hydrolysis) to form the corresponding hydroxyisoquinoline, especially with heat. | 1-methylisoquinolin-4-ol |
Reactivity and Troubleshooting in Common Reactions
Q7: I am having trouble with a Suzuki coupling reaction using this compound. My yield is low, and I see a significant amount of what I believe is a debrominated starting material. What could be the cause?
A7: This is a common issue when working with bromo-substituted heterocycles in palladium-catalyzed cross-coupling reactions[7][8][9]. The formation of 1-methylisoquinoline (debromination or protodeboronation) can arise from several factors:
-
Reaction Conditions: Certain bases and solvent systems, especially in the presence of trace water, can promote the replacement of the bromine atom with hydrogen[7].
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Some catalytic systems may favor the reductive dehalogenation pathway.
-
Boronic Acid Instability: The boronic acid coupling partner can also be unstable and undergo protodeboronation, leading to a lack of the desired coupling product and favoring the debromination of the starting material[7].
Troubleshooting Guide: Suzuki Coupling with this compound
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst, poor solvent/base combination, steric hindrance. | Use a pre-activated catalyst (e.g., a G3 palladacycle). Screen different bases (e.g., K₃PO₄, CsF, K₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). Consider a more active ligand like SPhos or XPhos. |
| Debromination | Protodeboronation of the boronic acid or reductive dehalogenation of the starting material. | Use a milder base (e.g., KF). Ensure your boronic acid is of high quality. Use rigorously degassed solvents. |
| No Reaction | Catalyst poisoning, incorrect temperature. | Ensure all reagents are pure and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Optimize the reaction temperature. |
Logical Relationship: Troubleshooting Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
Q8: Can the methyl group at the 1-position influence the stability or reactivity of the C-Br bond at the 4-position?
A8: Yes, the 1-methyl group can have a subtle electronic effect on the isoquinoline ring. While it is not a strongly electron-donating or withdrawing group, its presence can influence the overall electron density of the ring system. However, for reactions at the 4-position, steric effects are generally more significant. The 1-methyl group does not sterically hinder the 4-position, so its electronic influence is the primary consideration. The reactivity of the C-Br bond is more significantly influenced by the electron-withdrawing nature of the isoquinoline nitrogen.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-Bromo-1-methylisoquinoline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-methylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causal relationships between the molecular structure and the resulting NMR spectrum, offering a comparative analysis with structurally related compounds to illuminate the nuanced effects of substituents on the isoquinoline scaffold.
Section 1: The Bedrock of ¹H NMR in Aromatic Heterocycles
Before dissecting the spectrum of our target compound, it is crucial to understand the fundamental principles governing the ¹H NMR spectra of aromatic systems like isoquinoline. The chemical shifts (δ) and coupling constants (J) of protons attached to an aromatic ring are exquisitely sensitive to their electronic environment.
Anisotropic Effects (Ring Current): The π-electrons in an aromatic ring, when placed in an external magnetic field, circulate to create their own induced magnetic field. This phenomenon, known as the ring current, strongly deshields the protons on the periphery of the ring, causing them to resonate at a characteristically high chemical shift, typically in the 6.5-8.5 ppm range.[1] This downfield shift is a hallmark of aromaticity.
Substituent Effects: The electronic nature of substituents dramatically influences the chemical shifts of nearby aromatic protons.
-
Electron-Withdrawing Groups (EWGs) , such as a bromine atom, decrease the electron density on the ring through inductive effects. This deshields the ring protons, shifting their signals further downfield.
-
Electron-Donating Groups (EDGs) , like a methyl group, increase the electron density, particularly at the ortho and para positions. This shielding effect moves proton signals upfield (to a lower ppm value).
Spin-Spin Coupling: Protons on adjacent atoms, referred to as coupled protons, influence each other's magnetic environment, leading to the splitting of NMR signals. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). In aromatic systems, the J-value is highly dependent on the number of bonds separating the coupled protons:
-
Ortho coupling (³J): Across three bonds, typically strong (6-10 Hz).[2]
-
Meta coupling (⁴J): Across four bonds, significantly weaker (1-4 Hz).[2][3]
-
Para coupling (⁵J): Across five bonds, often negligible or very small (<1 Hz).[3]
These principles form the predictive framework for interpreting the complex spectra of substituted isoquinolines.
Section 2: Deciphering the Spectrum of this compound
Let us apply these principles to predict and analyze the ¹H NMR spectrum of this compound.
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Data:
The spectrum is expected to show six distinct signals: one singlet for the methyl group and five signals in the aromatic region for the five ring protons.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Protons | Expected J (Hz) | Rationale |
| CH₃ | ~2.7-3.0 | Singlet (s) | None | N/A | Benzylic-like methyl group, deshielded by the aromatic system and adjacent nitrogen. |
| H-3 | ~7.5-7.7 | Singlet (s) | H-5 (⁵J) | < 1 | Adjacent to electron-withdrawing Br and N. No ortho or meta protons to couple with. Para coupling to H-5 is negligible. |
| H-5 | ~8.1-8.3 | Doublet (d) | H-6 (³J) | 6-9 | Peri-deshielded by the nitrogen lone pair and ortho to the fused ring system. |
| H-8 | ~8.0-8.2 | Doublet (d) | H-7 (³J) | 6-9 | Deshielded due to proximity to the heterocyclic ring. |
| H-6 | ~7.6-7.8 | Triplet (t) | H-5, H-7 (³J) | 6-9 | Coupled to both H-5 and H-7. |
| H-7 | ~7.7-7.9 | Triplet (t) | H-6, H-8 (³J) | 6-9 | Coupled to both H-6 and H-8. |
Note: The exact chemical shifts for H-6 and H-7 may be complex and overlap, potentially appearing as a multiplet.
Section 3: A Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, we compare it with its parent and singly-substituted analogues. This comparison provides empirical evidence for the substituent effects discussed earlier.
| Compound | H-1/CH₃ (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 / H-8 (δ, ppm) | H-6 / H-7 (δ, ppm) |
| Isoquinoline | 9.22 (s, H-1) | 7.59 (d, H-3) | 8.52 (d, H-4) | ~8.0-8.2 (m) | ~7.6-7.8 (m) |
| 1-Methylisoquinoline [4][5] | 2.95 (s, CH₃) | 7.45 (d, H-3) | 8.10 (d, H-4) | ~7.9-8.1 (m) | ~7.5-7.7 (m) |
| 4-Bromoisoquinoline [6][7] | 9.10 (s, H-1) | 8.50 (s, H-3) | N/A | ~8.0-8.2 (m) | ~7.7-7.9 (m) |
| This compound | ~2.7-3.0 (s, CH₃) | ~7.5-7.7 (s, H-3) | N/A | ~8.0-8.3 (m) | ~7.6-7.9 (m) |
(Note: Data for comparison compounds are typical literature values and may vary slightly with solvent and concentration. "m" denotes a multiplet.)
Analysis of Comparisons:
-
vs. Isoquinoline: Replacing H-1 with a methyl group causes a dramatic upfield shift for that position (from 9.22 ppm to ~2.95 ppm), as expected when moving from an aromatic C-H to a benzylic C-H. The methyl group also slightly shields H-3 and H-4. The introduction of bromine at C-4 removes the H-4 signal and deshields the adjacent H-3, shifting it downfield.
-
vs. 1-Methylisoquinoline: The key difference is the addition of the bromine at C-4. This has two major effects:
-
The signal for H-4 is absent.
-
The signal for H-3, which was a doublet in 1-methylisoquinoline (coupled to H-4), becomes a singlet in the target molecule. The electron-withdrawing nature of bromine also likely causes a slight downfield shift for H-3 and H-5.
-
-
vs. 4-Bromoisoquinoline: Adding a methyl group at C-1 replaces the very downfield H-1 singlet (~9.10 ppm) with a methyl singlet in the upfield region (~2.7-3.0 ppm). The methyl group's electron-donating nature will shield the nearby H-8 and H-3 protons, causing an upfield shift compared to their positions in 4-bromoisoquinoline.
This comparative approach validates our initial predictions and demonstrates how ¹H NMR spectroscopy can be a powerful tool for confirming substitution patterns on complex aromatic scaffolds.
Section 4: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Achieving a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol is a self-validating system designed to minimize artifacts and ensure data integrity.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound. The quantity should be sufficient to obtain a good signal-to-noise ratio without causing line broadening due to excessive concentration.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).[5] Using a deuterated solvent is essential to avoid a large, overwhelming solvent proton signal in the spectrum. Add the solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to the vial containing the sample. Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Cotton wool should be avoided as it can leach impurities.
-
Instrumental Setup:
-
Insert the NMR tube into a spinner turbine, ensuring the depth is correct for the specific spectrometer probe being used.
-
Place the sample into the magnet.
-
-
Tuning, Locking, and Shimming:
-
The instrument's software is used to tune the probe to the correct frequency for ¹H nuclei.
-
The spectrometer "locks" onto the deuterium signal of the solvent. This lock maintains a stable magnetic field during the experiment.
-
"Shimming" is the most critical step for high resolution. It involves adjusting a series of shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks.
-
-
Data Acquisition:
-
A standard pulse-acquire experiment is typically sufficient.
-
Key parameters include the number of scans (e.g., 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum must be phased to ensure all peaks are in the positive absorptive mode.
-
The baseline should be corrected to be flat and at zero intensity.
-
The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak integration is performed to determine the relative number of protons corresponding to each signal.
-
Section 5: Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. By employing a comparative approach against simpler analogues like isoquinoline, 1-methylisoquinoline, and 4-bromoisoquinoline, the specific electronic and steric effects of the methyl and bromo substituents are clearly elucidated. Following a rigorous experimental protocol is essential for obtaining high-quality, interpretable data, which is the cornerstone of chemical characterization in research and pharmaceutical development.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Comparative 13C NMR Analysis of 4-Bromo-1-methylisoquinoline: A Guide to Structural Elucidation
This guide provides a detailed analysis of the 13C NMR characterization of 4-bromo-1-methylisoquinoline, a key heterocyclic compound in synthetic chemistry and drug discovery. Recognizing the frequent absence of readily available spectral data for novel or specialized compounds, this document pioneers a comparative and predictive approach. We will juxtapose the theoretical 13C NMR chemical shifts of this compound with the experimentally verified data of its parent structures, isoquinoline and 1-methylisoquinoline. This methodology not only facilitates the structural verification of the title compound but also serves as a practical framework for researchers characterizing similarly substituted isoquinoline derivatives.
Our analysis is grounded in the fundamental principles of substituent effects on the electronic environment of carbon atoms, offering insights into the interplay of inductive and resonance effects. By presenting a detailed experimental protocol alongside this theoretical framework, we provide a self-validating system for researchers to confidently acquire and interpret their own data.
The Influence of Substitution on the Isoquinoline Skeleton
The 13C NMR spectrum of an aromatic system like isoquinoline is a sensitive map of the electron density at each carbon atom. The introduction of substituents—in this case, a methyl group at the C1 position and a bromine atom at the C4 position—induces predictable, yet nuanced, shifts in the resonance frequencies of the surrounding carbon nuclei.
-
1-Methyl Group (CH₃): This electron-donating group (EDG) introduces a strong shielding effect, particularly on the carbon to which it is directly attached (C1). This results in a significant upfield shift for C1. Its influence extends to other carbons in the pyridine ring through resonance and inductive effects, albeit to a lesser extent.
-
4-Bromo Group (Br): Bromine exhibits a dual electronic nature. Its electronegativity creates an electron-withdrawing inductive effect (-I), which deshields adjacent carbons (C3, C4a) and causes a downfield shift. Conversely, its lone pairs can participate in resonance, acting as an electron-donating group (+M), which would cause shielding (upfield shift), particularly at ortho and para positions. In the case of 4-bromo substitution, the heavy atom effect and the inductive effect are dominant, leading to a significant downfield shift for the directly attached C4.
The interplay of these effects results in a unique 13C NMR fingerprint for this compound, which can be predicted by analyzing the changes relative to simpler, well-characterized analogs.
Comparative Spectral Data: Isoquinoline, 1-Methylisoquinoline, and Predicted this compound
The following table summarizes the experimentally determined 13C NMR chemical shifts for isoquinoline and 1-methylisoquinoline, alongside a predicted spectrum for this compound. The predicted values are derived by applying known substituent chemical shift (SCS) effects of a bromo group to the experimental data of 1-methylisoquinoline.
| Carbon Atom | Isoquinoline (δ, ppm) | 1-Methylisoquinoline (δ, ppm) | This compound (Predicted δ, ppm) | Predicted Shift (Δδ) from 1-Methylisoquinoline |
| C1 | 152.7 | 159.9 | ~159.0 | -0.9 (Minor shielding) |
| C3 | 143.2 | 141.5 | ~144.5 | +3.0 (Deshielding) |
| C4 | 120.5 | 119.0 | ~122.0 | +3.0 (Deshielding, C-Br) |
| C4a | 128.6 | 127.3 | ~130.0 | +2.7 (Deshielding) |
| C5 | 127.5 | 126.8 | ~128.8 | +2.0 (Deshielding) |
| C6 | 130.3 | 129.8 | ~130.5 | +0.7 (Minor change) |
| C7 | 127.2 | 126.5 | ~127.0 | +0.5 (Minor change) |
| C8 | 126.4 | 125.9 | ~126.2 | +0.3 (Minor change) |
| C8a | 135.7 | 135.5 | ~136.5 | +1.0 (Minor deshielding) |
| CH₃ | - | 22.8 | ~22.5 | -0.3 (Minor shielding) |
Note: Predicted values are estimates based on typical substituent effects and should be confirmed by experimental data. The most significant shifts are expected at C4 (direct attachment to Br) and the adjacent C3 and C4a carbons.
Experimental Protocol for 13C NMR Acquisition
This section provides a robust, step-by-step protocol for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 20-30 mg of the purified this compound sample.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single solvent peak at ~77.16 ppm.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Spectrometer Setup and Calibration
The logical workflow for setting up an NMR experiment is crucial for obtaining reliable data.
mass spectrometry data for 4-Bromo-1-methylisoquinoline
An Expert's Guide to the Mass Spectrometric Analysis of 4-Bromo-1-methylisoquinoline: A Comparative Study
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of progress. This compound, a substituted heterocyclic compound, serves as a valuable precursor in the synthesis of various biologically active molecules. Mass spectrometry (MS) stands as a primary analytical technique for its identification and characterization, offering unparalleled sensitivity and structural insight.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric behavior of this compound. We will dissect its characteristic fragmentation patterns, compare it against structurally similar compounds to highlight unique identifiers, and provide a robust, field-tested experimental protocol for its analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this compound and distinguish it from potential impurities or isomers.
The Isotopic Signature: A Halogen's Telltale Footprint
Before delving into the specific fragmentation of our target compound, we must first understand the most prominent feature in the mass spectrum of any monobrominated molecule: the isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).
This natural distribution gives rise to a pair of peaks for any bromine-containing fragment, separated by 2 mass-to-charge units (m/z). This doublet, referred to as the M and M+2 peaks, will have a characteristic intensity ratio of roughly 1:1.[1] The presence of this pattern is a definitive indicator that a single bromine atom is present in the ion. For this compound (C₁₀H₈BrN), the molecular ion will appear as a pair of peaks at approximately m/z 221 (for the ⁷⁹Br isotope) and m/z 223 (for the ⁸¹Br isotope).
Mass Spectrometry of this compound: A Proposed Fragmentation
The molecular structure of this compound dictates its fragmentation under electron ionization (EI), a common technique for volatile, thermally stable compounds. The aromatic isoquinoline core provides significant stability, typically resulting in a prominent molecular ion peak.[2]
The primary fragmentation events are predictable and logical, stemming from the weakest points of the radical cation formed upon ionization. A plausible fragmentation pathway is initiated by the loss of the bromine atom or cleavage related to the methyl group.
A proposed fragmentation pathway is illustrated below:
-
Molecular Ion (m/z 221/223): The base peak or a very intense peak, showing the characteristic 1:1 isotopic pattern for bromine.
-
Loss of a Hydrogen Radical (m/z 220/222): A common initial fragmentation for methylated aromatics, leading to the formation of a stable tropylium-like cation.
-
Loss of a Bromine Radical (m/z 142): Cleavage of the C-Br bond results in a fragment corresponding to the 1-methylisoquinoline cation. This is a significant fragmentation pathway.[3]
-
Loss of a Methyl Radical (m/z 206/208): Less common than the loss of hydrogen, but possible, resulting in the 4-bromoisoquinoline cation.
-
Loss of Hydrogen Cyanide (HCN): Following the loss of bromine, the resulting m/z 142 fragment can lose HCN, a characteristic fragmentation for nitrogen-containing heterocyclic rings, to yield a fragment at m/z 115.[4]
Comparative Analysis: Distinguishing this compound
To truly appreciate the unique mass spectral features of this compound, it is essential to compare it with its structural analogs. This comparison allows an analyst to pinpoint fragments that are diagnostic for the complete structure versus those that arise from the core ring system or other substituents. We will consider isoquinoline, 1-methylisoquinoline, and 4-bromoisoquinoline as our primary comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features (m/z) |
| This compound | C₁₀H₈BrN | 222.08 | 221/223 (M/M+2) , 220/222, 142, 115 |
| 1-Methylisoquinoline | C₁₀H₉N | 143.19 | 143 (M⁺) , 142, 115 |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.05[5] | 207/209 (M/M+2) , 128, 101 |
| Isoquinoline | C₉H₇N | 129.16[4] | 129 (M⁺) , 102, 76 |
Analysis of Comparative Data:
-
vs. 1-Methylisoquinoline: The most striking difference is the presence of the m/z 221/223 doublet in our target compound, which is absent in 1-methylisoquinoline.[6] The key fragment at m/z 142 (loss of Br) in the 4-bromo compound directly corresponds to the molecular ion of 1-methylisoquinoline minus one hydrogen. This is a powerful diagnostic link.
-
vs. 4-Bromoisoquinoline: Both compounds exhibit the characteristic M/M+2 bromine isotopic pattern. However, the molecular ion of this compound is 14 mass units higher due to the additional methyl group. The loss of a methyl group from our target (m/z 206/208) would correspond to the molecular ion of 4-bromoisoquinoline.[7]
-
vs. Isoquinoline: The parent compound lacks both the bromine and the methyl group. Its fragmentation is dominated by the loss of HCN from the molecular ion (m/z 129 -> m/z 102).[4][8] This fragmentation is also seen in the analogs but originates from different parent fragments.
This comparative approach provides a self-validating system. By understanding the fragmentation of the simpler components, we can logically assemble the fragmentation pattern of the more complex target molecule, increasing confidence in its identification.
Experimental Protocol: GC-MS Analysis
This section details a standard operating procedure for acquiring high-quality mass spectra of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Rationale for Method Selection:
-
Gas Chromatography (GC): this compound is a relatively non-polar, thermally stable molecule with a reported boiling point of 304.4 °C, making it an ideal candidate for GC separation.
-
Electron Ionization (EI): EI at a standard 70 eV is a robust, highly reproducible "hard" ionization technique that provides rich fragmentation patterns, which are excellent for structural elucidation and library matching.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. The choice of solvent is critical; it must be volatile and not co-elute with the analyte.
-
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (to maximize sensitivity for low concentration samples).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms or equivalent). This phase provides excellent separation for a wide range of aromatic compounds.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the industry standard, ensuring that spectra are comparable to established libraries (e.g., NIST).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350. This range comfortably covers the molecular ion and all expected major fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from saturating the detector.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Generate the background-subtracted mass spectrum.
-
Analyze the spectrum for the key features: the M/M+2 molecular ion pair at m/z 221/223 and the characteristic fragment ions as discussed previously.
-
Conclusion
The mass spectrometric analysis of this compound is straightforward yet rich with structural information. The definitive 1:1 isotopic doublet at m/z 221/223 immediately confirms the presence of a single bromine atom and provides the molecular weight. Further fragmentation, particularly the loss of a bromine radical to yield an ion at m/z 142, provides clear evidence of the underlying 1-methylisoquinoline backbone.
By employing a comparative analysis with structural analogs and utilizing a standardized GC-MS protocol, researchers can achieve high-confidence identification of this important chemical entity. This guide provides the foundational knowledge and practical methodology to empower scientists in their synthetic and analytical endeavors, ensuring data integrity and accelerating the pace of discovery.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Isoquinoline [webbook.nist.gov]
- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Bromo-1-methylisoquinoline for Research and Development
Introduction: The Significance of 4-Bromo-1-methylisoquinoline in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. The strategic introduction of substituents onto this privileged heterocycle allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for drug development professionals. This compound, in particular, serves as a valuable intermediate. The bromine atom at the C4 position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The methyl group at the C1 position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity to biological targets. This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound, offering insights into both modern and classical methodologies to inform rational synthetic planning.
Comparative Analysis of Synthetic Strategies
This guide will delve into two primary synthetic strategies for this compound: a modern palladium-catalyzed cyclization and a classical Bischler-Napieralski approach. A third, more challenging Pomeranz-Fritsch route will also be briefly discussed. The comparison will focus on key metrics such as reaction efficiency, substrate availability, operational complexity, and scalability, providing researchers with the necessary information to select the most appropriate route for their specific needs.
| Synthetic Route | Key Reaction Type | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Route 1: Palladium-Catalyzed Cyclization | Intramolecular Cyclization | 2-(Prop-1-yn-1-yl)benzyl azide | Good to Excellent[1] | High efficiency, good functional group tolerance, milder conditions. | Multi-step synthesis of the starting azide may be required. |
| Route 2: Bischler-Napieralski Reaction | Electrophilic Aromatic Substitution | N-(2-(2-bromophenyl)ethyl)acetamide | Moderate | Utilizes readily available starting materials, well-established classical reaction. | Requires harsh dehydrating agents and high temperatures, potential regioselectivity issues, requires a subsequent dehydrogenation step. |
| Route 3: Pomeranz-Fritsch Reaction (Proposed) | Electrophilic Aromatic Substitution | 2-Bromo-6-methylbenzaldehyde | Variable | Potentially a more direct classical route. | Synthesis of the required substituted benzaldehyde is challenging and not well-documented. |
Route 1: Modern Approach - Palladium-Catalyzed Intramolecular Cyclization of an Alkynyl Benzyl Azide
This contemporary approach leverages the power of transition metal catalysis to construct the isoquinoline core with a concomitant introduction of the bromine atom at the 4-position. The strategy, based on the work of Zhang et al., involves the palladium-catalyzed cyclization of a 2-alkynyl benzyl azide.[1]
Reaction Pathway & Mechanism
The synthesis commences with the preparation of 2-(prop-1-yn-1-yl)benzyl azide. This is followed by a palladium- and copper-co-catalyzed intramolecular cyclization in the presence of a bromine source, such as lithium bromide, to yield the target this compound.
The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular attack of the azide. The resulting intermediate then undergoes a series of transformations, including nitrogen extrusion and incorporation of the bromide, to afford the final aromatic isoquinoline.
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol (Adapted from Zhang et al.[1])
Step 1: Synthesis of 2-(Prop-1-yn-1-yl)benzyl azide
This starting material can be synthesized from commercially available 2-iodobenzyl alcohol in a multi-step sequence involving Sonogashira coupling with propyne, conversion of the alcohol to a bromide, and subsequent displacement with sodium azide.
Step 2: Palladium-Catalyzed Cyclization
-
To a solution of 2-(prop-1-yn-1-yl)benzyl azide (1.0 mmol) in acetonitrile (10 mL) are added PdBr₂ (0.05 mmol), CuBr₂ (3.0 mmol), and LiBr (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Discussion
This method offers an elegant and efficient route to 4-bromoisoquinolines. The reaction conditions are relatively mild compared to classical methods, and the methodology has been shown to tolerate a variety of functional groups.[1] While the synthesis of the starting azide requires several steps, the high efficiency of the final cyclization makes this a very attractive approach, particularly for the synthesis of analogues with diverse substitution patterns.
Route 2: Classical Approach - The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a long-standing and reliable method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines.[2][3][4] This proposed route adapts this classical transformation for the synthesis of this compound.
Reaction Pathway & Mechanism
The synthesis begins with the N-acetylation of commercially available 2-bromophenethylamine. The resulting amide, N-(2-(2-bromophenyl)ethyl)acetamide, is then subjected to the Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). This intramolecular electrophilic aromatic substitution is directed by the bromine atom to the ortho position, leading to the formation of 4-bromo-1-methyl-3,4-dihydroisoquinoline. The final step is the dehydrogenation of the dihydroisoquinoline to the aromatic product.
The mechanism of the Bischler-Napieralski reaction involves the conversion of the amide to a more electrophilic species (a nitrilium ion or a related intermediate) by the dehydrating agent. This is followed by an intramolecular electrophilic attack on the electron-rich benzene ring to form the new six-membered ring. The bromine atom, being an ortho-, para- director, facilitates the cyclization at the desired position.[5][6]
Caption: Bischler-Napieralski route to this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide
-
To a solution of 2-bromophenethylamine (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (1.2 mmol).
-
The solution is cooled to 0 °C, and acetyl chloride (1.1 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the amide.
Step 2: Bischler-Napieralski Cyclization
-
A solution of N-(2-(2-bromophenyl)ethyl)acetamide (1.0 mmol) in toluene (10 mL) is treated with phosphorus oxychloride (3.0 mmol).
-
The mixture is heated at reflux for 4 hours.
-
The reaction is cooled and carefully poured onto ice, then basified with aqueous ammonia.
-
The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield crude 4-bromo-1-methyl-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation
-
The crude 4-bromo-1-methyl-3,4-dihydroisoquinoline (1.0 mmol) is dissolved in a suitable solvent such as toluene or xylene.
-
Palladium on carbon (10 mol%) is added.
-
The mixture is heated at reflux for 12-24 hours.
-
The catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give this compound.
Discussion
This classical approach benefits from the use of readily available starting materials. However, it requires harsh reaction conditions, including a strong dehydrating agent and high temperatures, which may not be suitable for sensitive substrates. The dehydrogenation step adds to the overall reaction sequence. While the directing effect of the bromine atom is expected to favor the desired product, the potential for side reactions and lower yields compared to the modern palladium-catalyzed route should be considered.
Route 3: A Note on the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis.[2][7] A hypothetical route to this compound could involve the condensation of 2-bromo-6-methylbenzaldehyde with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.
Caption: Proposed Pomeranz-Fritsch synthesis.
Conclusion and Outlook
The synthesis of this compound can be approached through both modern and classical methodologies. The palladium-catalyzed cyclization of a 2-alkynyl benzyl azide stands out as a highly efficient and versatile route, particularly suitable for library synthesis and the preparation of complex analogues. While requiring a multi-step preparation of the starting material, the final cyclization is robust and high-yielding.
The classical Bischler-Napieralski reaction offers a more traditional and potentially more cost-effective approach, utilizing readily available starting materials. However, researchers must consider the harsher reaction conditions and the additional dehydrogenation step.
The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, the availability of starting materials and reagents, and the tolerance of the substrate to different reaction conditions. This comparative guide provides a framework for making an informed decision, enabling the efficient and strategic synthesis of this valuable building block for drug discovery.
References
- 1. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Enigmatic Bioactivity of 4-Bromo-1-methylisoquinoline: A Comparative Guide for Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1] This guide delves into the prospective biological significance of a specific, yet under-documented derivative, 4-Bromo-1-methylisoquinoline, by drawing comparisons with its better-known isoquinoline relatives. While direct experimental data for this particular compound is scarce in publicly available literature, a comprehensive analysis of structure-activity relationships (SAR) within the isoquinoline class allows us to project its potential and guide future research.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison, detailed experimental protocols for evaluation, and a framework for understanding the nuanced bioactivities of substituted isoquinolines.
The Isoquinoline Core: A Privileged Scaffold in Pharmacology
The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile template for drug design. Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The specific biological activity is profoundly influenced by the nature and position of substituents on the isoquinoline nucleus. Key positions for substitution that dictate the pharmacological profile include C1, C3, and C4.[2]
Unraveling the Potential of this compound: A Structure-Activity Relationship (SAR) Perspective
Given the lack of direct experimental data for this compound, we can infer its potential bioactivities by examining the contributions of its constituent parts: the 1-methyl group and the 4-bromo substituent.
The Influence of the 1-Methyl Group
Substitution at the C1 position of the isoquinoline ring is a common feature in many biologically active alkaloids. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been investigated for their neuroprotective or neurotoxic activities.[3][4] Some studies suggest that 1MeTIQ may offer neuroprotection, unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ).[5] This highlights the significance of the 1-methyl group in modulating interactions with biological targets within the central nervous system.
The Impact of the 4-Bromo Substituent
Halogenation, particularly at the C4 position, is a known strategy to enhance the biological activity of heterocyclic compounds. Bromine, being a bulky and lipophilic atom, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. While specific data on 4-bromoisoquinolines is limited, studies on related quinoline structures provide valuable insights. For example, in the realm of anticancer research, certain 6-bromo-quinazoline derivatives have shown cytotoxic effects.[6]
Based on these SAR principles, it is plausible to hypothesize that this compound may exhibit interesting biological activities, potentially in the realms of anticancer or neuropharmacology. The combination of the 1-methyl group, which can influence neuroactivity, and the 4-bromo substituent, which can enhance overall potency and modulate interactions with biological targets, makes this compound a compelling candidate for further investigation.
Comparative Analysis with Known Isoquinoline Alkaloids
To contextualize the potential of this compound, it is instructive to compare it with well-characterized isoquinoline alkaloids that are either in clinical use or are extensively studied.
Anticancer Activity: A Comparison with Noscapine and Papaverine
Noscapine , a phthalide isoquinoline alkaloid, is known for its antitussive and anticancer properties.[7] It exerts its anticancer effects by arresting the cell cycle and inducing apoptosis in various cancer cell lines.[7] Papaverine , another benzylisoquinoline alkaloid, also exhibits antiproliferative effects in several cancer cell lines.[8]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Noscapine | H460 (Non-small cell lung cancer) | 34.7 ± 2.5 µM | [9] |
| A549 (Non-small cell lung cancer) | 61.25 ± 5.6 µM | [9] | |
| MDA-MB-231 (Triple-negative breast cancer) | 36.16 ± 3.76 µM | [10] | |
| MDA-MB-468 (Triple-negative breast cancer) | 42.7 ± 4.3 µM | [10] | |
| MCF-7 (Breast cancer) | 75 µM | [7] | |
| A549 (Lung cancer) | 73 µM | [11] | |
| Noscapine-Tryptophan Conjugate | A549 (Lung cancer) | 32 µM | [11] |
| Papaverine | MCF-7 (Breast cancer) | 30.5 ± 1.1 µg/mL | [12] |
| HepG-2 (Hepatocellular carcinoma) | 58.5 ± 13.5 µg/mL | [12] | |
| AMJ-13 (Breast cancer) | 62.12 µM | [13] | |
| MCF-7 (Breast cancer) | 72.62 µM | [13] | |
| Biisoquinoline Derivative (1c) | MCF7 (Breast cancer) | 1.3 µM | [14] |
| MDA-MB231 (Breast cancer) | 3.9 µM | [14] |
Table 1: Comparative IC50 values of Noscapine, Papaverine, and a synthetic biisoquinoline derivative against various cancer cell lines.
The introduction of a bromo group at the C4 position of the isoquinoline scaffold could potentially enhance the cytotoxic activity of this compound compared to the parent 1-methylisoquinoline, possibly through improved cellular uptake or enhanced binding to intracellular targets.
Antimicrobial Activity: A Comparison with Berberine
Berberine , a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, is renowned for its broad-spectrum antimicrobial activity.[15] It exhibits inhibitory effects against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][16]
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | [1] |
| Streptococcus agalactiae | 0.78 | [15] | |
| Various bacterial species | 0.78 - 100,000 | [15] | |
| Alkynyl Isoquinoline (HSN584 & HSN739) | Gram-positive bacteria (including MRSA) | 4 - 16 | [17] |
Table 2: Comparative MIC values of Berberine and synthetic alkynyl isoquinolines against various bacterial strains.
The presence of the lipophilic bromo group in this compound might facilitate its passage through bacterial cell membranes, potentially leading to significant antimicrobial activity.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with other isoquinolines, the following standardized experimental protocols are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Workflow for MTT Cytotoxicity Assay
A schematic representation of the MTT assay workflow for determining the cytotoxicity of this compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a further 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24]
Workflow for Broth Microdilution Assay
A schematic representation of the broth microdilution assay workflow for determining the MIC of this compound.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.[25][26][27][28][29]
Workflow for Neuroprotection Assay
A schematic representation of a neuroprotection assay workflow using SH-SY5Y cells.
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for an appropriate duration (e.g., 24-48 hours).
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described above or other suitable methods like the LDH assay.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to assess its neuroprotective effect.
Conclusion and Future Directions
While the biological activity of this compound remains to be definitively characterized, this comparative guide provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or neuroprotective agent. The structure-activity relationships of related isoquinoline derivatives suggest that the unique combination of a 1-methyl group and a 4-bromo substituent could confer potent and novel pharmacological properties.
The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the bioactivity of this enigmatic compound. The resulting data will be crucial for establishing a direct comparison with known isoquinoline alkaloids and for elucidating its mechanism of action. Future studies should focus on synthesizing this compound and its analogs, followed by a comprehensive biological evaluation using the assays outlined in this guide. Such research will undoubtedly contribute to a deeper understanding of isoquinoline pharmacology and may lead to the discovery of novel therapeutic agents.
References
- 1. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 11. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Papaverine Enhances the Oncolytic Effects of Newcastle Disease Virus on Breast Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor activity of novel biisoquinoline derivatives against breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections [frontiersin.org]
- 16. dovepress.com [dovepress.com]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. protocols.io [protocols.io]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 4-Bromo-1-methylisoquinoline and 1-Bromo-4-methylisoquinoline: A Guide for Researchers
In the landscape of heterocyclic chemistry, isoquinoline scaffolds are of paramount importance, forming the core of numerous natural products and pharmacologically active compounds.[1] The strategic functionalization of the isoquinoline nucleus is a cornerstone of medicinal chemistry and materials science. Among the vast array of functionalized isoquinolines, halogenated derivatives serve as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions that enable the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of two constitutional isomers: 4-Bromo-1-methylisoquinoline and 1-Bromo-4-methylisoquinoline. We will explore their synthesis, physicochemical properties, and chemical reactivity, supported by experimental data and established chemical principles. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the appropriate isomer for their synthetic endeavors.
Structural and Electronic Overview
The key difference between this compound and 1-Bromo-4-methylisoquinoline lies in the relative positions of the bromine and methyl substituents on the isoquinoline core. This seemingly subtle variation has profound implications for the molecule's electronic properties, steric environment, and, consequently, its reactivity.
In This compound , the bromine atom is located on the benzene ring portion of the isoquinoline, while the methyl group is at the C1 position of the pyridine ring. Conversely, in 1-Bromo-4-methylisoquinoline , the bromine atom is at the electron-deficient C1 position, adjacent to the nitrogen atom, and the methyl group is on the carbocyclic ring.
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} caption { label = "Figure 1: Structures of this compound and 1-Bromo-4-methylisoquinoline."; fontsize = 10; }
Synthesis Strategies
The synthesis of substituted isoquinolines can be achieved through various classical methods, with the Bischler-Napieralski and Pomeranz-Fritsch reactions being the most prominent. The choice of synthetic route is dictated by the desired substitution pattern.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[2][3][4] This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]
For the synthesis of 1-substituted isoquinolines , the Bischler-Napieralski reaction is particularly well-suited. To obtain This compound , a potential starting material would be N-(2-(3-bromophenyl)ethyl)acetamide. The subsequent cyclization would place the methyl group at the C1 position, and the bromine at the C4 position of the resulting isoquinoline.
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} caption { label = "Diagram 1: Proposed Bischler-Napieralski route to this compound."; fontsize = 10; }
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides access to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7][8][9] This method is versatile for introducing substituents on the benzene ring of the isoquinoline nucleus.[5]
The synthesis of 1-Bromo-4-methylisoquinoline could potentially be achieved via a modified Pomeranz-Fritsch approach. However, the direct introduction of a bromine atom at the C1 position via this method is not straightforward. A more plausible strategy would involve the synthesis of 4-methylisoquinoline followed by a regioselective bromination at the C1 position. Alternatively, a multi-step synthesis starting from a pre-functionalized precursor could be envisioned.
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} caption { label = "Diagram 2: Potential Pomeranz-Fritsch and bromination route to 1-Bromo-4-methylisoquinoline."; fontsize = 10; }
Physicochemical Properties: A Comparative Table
The physical and chemical properties of these isomers are expected to differ due to the varied substitution patterns. Below is a table summarizing available and predicted data for both compounds.
| Property | This compound | 1-Bromo-4-methylisoquinoline |
| CAS Number | 104704-40-7[6][10][11][12][13][14] | Not readily available |
| Molecular Formula | C₁₀H₈BrN[6][10][11][12] | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol [6][10][11][12] | 222.08 g/mol |
| Boiling Point | 304.4 ± 22.0 °C (Predicted)[10][11][12] | Predicted to be similar to the 4-bromo isomer |
| Density | 1.488 ± 0.06 g/cm³ (Predicted)[10][11] | Predicted to be similar to the 4-bromo isomer |
| XLogP3 | 3.2[10] | Predicted to be in a similar range |
Note: Experimental data for 1-Bromo-4-methylisoquinoline is scarce in the literature. The predicted values are based on the known properties of the 4-bromo isomer and related structures.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of bromo-substituted isoquinolines in synthetic chemistry is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The position of the bromine atom significantly influences the reactivity of the C-Br bond.
Electronic Effects
The C1 position of the isoquinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, the C1-Br bond in 1-Bromo-4-methylisoquinoline is expected to be more polarized and thus more susceptible to oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling reactions.
In contrast, the C4-Br bond in This compound is on the carbocyclic ring and is less influenced by the nitrogen atom's electronics. Its reactivity will be more akin to that of a typical aryl bromide.
Steric Hindrance
Steric hindrance around the C-Br bond can play a crucial role in the efficiency of cross-coupling reactions.[15][16][17][18][19]
-
1-Bromo-4-methylisoquinoline : The bromine at C1 is flanked by the peri-hydrogen at C8. This steric crowding can influence the approach of the bulky palladium catalyst and may require the use of specialized ligands to facilitate the reaction.
-
This compound : The bromine at C4 is sterically less hindered, with adjacent protons at C3 and C5. This more open environment should allow for easier access by the palladium catalyst.
dot graph LR { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial"]; edge [color="#5F6368"];
} caption { label = "Diagram 3: Comparative reactivity factors of the two isomers."; fontsize = 10; }
Experimental Protocols: Suzuki-Miyaura Coupling
To illustrate the practical application of these isomers, we provide a general protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a starting point and may require optimization based on the specific boronic acid and desired product.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromo-methylisoquinoline isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[20]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)[1]
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-methylisoquinoline isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial, especially for sterically hindered substrates like 1-Bromo-4-methylisoquinoline, where bulkier and more electron-rich phosphine ligands might be necessary to promote the reaction.
-
Base: The base is essential to activate the boronic acid for transmetalation to the palladium center.[21] K₂CO₃ is a mild and effective base for many Suzuki reactions.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize the isoquinoline core at different positions opens up a vast chemical space for the synthesis of novel compounds with potential biological activity or material properties.
-
Derivatives of This compound have been investigated for their potential as antineoplastic agents.[6][12] The C4 position is a common site for modification in the development of kinase inhibitors and other targeted therapies.
-
The C1 position of the isoquinoline ring, as in 1-Bromo-4-methylisoquinoline , is a key handle for introducing substituents that can modulate the electronic properties and binding interactions of the molecule. This makes it an attractive starting point for the synthesis of novel ligands for various biological targets.
Conclusion
This compound and 1-Bromo-4-methylisoquinoline, while constitutionally similar, present distinct profiles in terms of their synthesis and chemical reactivity. The choice between these two isomers will largely depend on the desired final product and the synthetic strategy employed.
-
This compound is generally more accessible and its reactivity at the C4 position is well-understood, making it a reliable building block for further functionalization.
-
1-Bromo-4-methylisoquinoline , with its electronically activated and sterically hindered C1-Br bond, presents both a challenge and an opportunity. While its synthesis may be more complex, its unique reactivity can be exploited for the construction of novel and intricate molecular architectures.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. www-leland.stanford.edu [www-leland.stanford.edu]
- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. This compound | 104704-40-7 | EEA70440 [biosynth.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. 4-BROMO-1-METHYL-ISOQUINOLINE | 104704-40-7 [chemicalbook.com]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-Bromo-1-methylisoquinoline: A Traditional vs. Modern Approach
The 1-methylisoquinoline scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The introduction of a bromine atom at the C4 position provides a crucial handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery and development. This guide provides a comprehensive comparison of two distinct synthetic methodologies for accessing the key intermediate, 4-Bromo-1-methylisoquinoline: a classical multi-step approach and a modern, palladium-catalyzed cyclization. We will delve into the mechanistic rationale, provide detailed, validated protocols, and present a direct comparison of their performance based on experimental data.
Introduction to the Synthetic Challenge
The synthesis of substituted isoquinolines has been a subject of intense study for over a century. The target molecule, this compound, presents a specific challenge: the regioselective installation of two different substituents (a methyl group at C1 and a bromine at C4) on the isoquinoline core. Traditional methods often involve building the isoquinoline ring first and then performing electrophilic substitution, a strategy that can sometimes suffer from issues with regioselectivity and harsh reaction conditions. In contrast, modern catalytic methods aim to construct the substituted ring in a more convergent and efficient manner.
Method 1: The Classical Three-Stage Synthesis
The traditional route is a robust, well-established pathway that proceeds in three distinct stages: (1) construction of the dihydroisoquinoline core via the Bischler-Napieralski reaction, (2) aromatization through dehydrogenation, and (3) final regioselective bromination.
Stage 1: Bischler-Napieralski Cyclization
The cornerstone of this approach is the Bischler-Napieralski reaction, an acid-catalyzed cyclodehydration of a β-phenylethylamide.[1][2][3]
Mechanistic Insight: The reaction is initiated by the activation of the amide carbonyl by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). This activation transforms the relatively unreactive amide into a highly electrophilic intermediate. While two mechanisms are often debated, the most commonly accepted pathway involves the formation of a nitrilium ion.[1][3][4] This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring, followed by tautomerization to yield the stable 1-methyl-3,4-dihydroisoquinoline product. The choice of a strong dehydrating agent like POCl₃ is critical to drive the reaction towards the cyclized product.
Figure 1: Simplified mechanism of the Bischler-Napieralski reaction.
Stage 2: Dehydrogenation to 1-Methylisoquinoline
The dihydroisoquinoline intermediate is then aromatized. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[5][6]
Experimental Rationale: The reaction is typically performed at elevated temperatures in a high-boiling, inert solvent such as xylene or toluene. The palladium catalyst facilitates the abstraction of hydrogen atoms from the dihydro- portion of the molecule, leading to the formation of the thermodynamically stable aromatic isoquinoline ring and gaseous hydrogen as the only byproduct. This step is typically high-yielding and purification is often straightforward.
Stage 3: Regioselective Bromination
The final step is the electrophilic bromination of 1-methylisoquinoline. N-Bromosuccinimide (NBS) is an effective and convenient reagent for this purpose.[7][8][9]
Mechanistic Insight: The isoquinoline ring system is activated towards electrophilic substitution on the benzene ring. However, the C4 position of the pyridine ring is also susceptible to attack. The presence of the methyl group at C1 and the specific reaction conditions can direct the bromination. Using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at room temperature favors electrophilic substitution at the C4 position, which is electronically activated.
Method 2: A Modern Palladium-Catalyzed Annulation
This novel approach constructs the this compound skeleton in a single, convergent step from a custom-synthesized precursor. This strategy leverages the power of transition-metal catalysis to achieve high efficiency and selectivity. The core of this method is the palladium-catalyzed intramolecular cyclization of a 2-alkynyl benzyl azide.
The Convergent Strategy
The key to this method is the synthesis of a specific precursor, 1-(2-(azidomethyl)phenyl)prop-1-yne . This precursor is assembled in a multi-step but straightforward sequence and then subjected to the key palladium-catalyzed cyclization, which forms the isoquinoline ring and installs the bromine atom simultaneously.
Mechanistic Rationale: The proposed mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of a bromine source (like CuBr₂). The resulting Pd(II) species coordinates with the alkyne of the precursor. This is followed by an intramolecular nucleophilic attack of the azide nitrogen onto the activated alkyne (6-endo-dig cyclization). The resulting vinyl-palladium intermediate then undergoes reductive elimination to form the C4-Br bond and regenerate the Pd(0) catalyst, completing the catalytic cycle. The presence of a copper(II) bromide co-catalyst and a bromide salt like LiBr is crucial for the efficiency of the bromine transfer.
Figure 2: Workflow for the modern Palladium-catalyzed synthesis.
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for both synthetic routes. The data for the classical route represents a cumulative outcome of the three stages, while the modern route's data pertains to the final, key cyclization step.
| Parameter | Classical Three-Stage Method | Modern Pd-Catalyzed Method |
| Overall Yield | ~50-65% | ~70-80% (for the key cyclization step) |
| Number of Steps | 4 (Amide formation, Cyclization, Dehydrogenation, Bromination) | 5 (Precursor synthesis) + 1 (Cyclization) |
| Step Economy | Lower (Linear sequence) | Potentially Higher (Convergent final step) |
| Reagents & Conditions | POCl₃ (corrosive), high temp. reflux, Pd/C, NBS | Pd/Cu catalysts, NaN₃ (toxic), moderate temp. |
| Purification | Chromatography required at multiple stages | Chromatography for precursor and final product |
| Key Advantage | Uses common starting materials, well-understood reactions | High efficiency in the key ring-forming step, convergent |
| Key Disadvantage | Multiple steps, moderate overall yield, use of harsh reagents | Requires synthesis of a specialized precursor |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of this compound
Step 1a: Synthesis of N-(2-phenylethyl)acetamide
-
To a solution of 2-phenylethanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which can often be used without further purification. Expected yield: >95%.
Step 1b: Bischler-Napieralski Cyclization to 1-Methyl-3,4-dihydroisoquinoline [1][2]
-
To N-(2-phenylethyl)acetamide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.
-
Extract the product with diethyl ether or DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-methyl-3,4-dihydroisoquinoline. Expected yield: 60-75%.
Step 1c: Dehydrogenation to 1-Methylisoquinoline [6]
-
In a round-bottom flask, dissolve 1-methyl-3,4-dihydroisoquinoline (1.0 eq) in xylene.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Heat the mixture to reflux (approx. 140 °C) for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude 1-methylisoquinoline is often of high purity. Expected yield: >90%.
Step 1d: Bromination to this compound [7][9]
-
Dissolve 1-methylisoquinoline (1.0 eq) in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound. Expected yield: 80-90%.
Protocol 2: Modern Palladium-Catalyzed Synthesis
Precursor Synthesis: 1-(2-(azidomethyl)phenyl)prop-1-yne This is a representative multi-step sequence.
Step 2a: Sonogashira Coupling [10][11]
-
To a solution of 1-(2-iodophenyl)ethanone (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in degassed THF/triethylamine (2:1), bubble propyne gas at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours under a propyne atmosphere (balloon).
-
Filter the reaction mixture and concentrate. Purify by column chromatography to yield 1-(2-(prop-1-yn-1-yl)phenyl)ethanone. Expected yield: ~85-95%.
Step 2b: Ketone Reduction
-
To a solution of the ketone from the previous step (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir for 1 hour, then quench by adding acetone.
-
Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the corresponding alcohol. Expected yield: >95%.
Step 2c: Conversion to Benzyl Bromide
-
To a solution of the alcohol (1.0 eq) in dry DCM at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Stir for 2 hours at 0 °C.
-
Carefully pour the reaction mixture onto ice water and extract with DCM.
-
Wash with saturated NaHCO₃, dry, and concentrate to yield the crude benzyl bromide, which should be used immediately.
Step 2d: Azide Substitution
-
Dissolve the crude benzyl bromide (1.0 eq) in DMF and add sodium azide (NaN₃, 1.5 eq).
-
Stir at room temperature for 3 hours.
-
Pour the reaction into water and extract with diethyl ether.
-
Wash the organic layer extensively with water to remove DMF, then with brine.
-
Dry over Na₂SO₄ and concentrate carefully to yield the precursor, 1-(2-(azidomethyl)phenyl)prop-1-yne. Expected yield for two steps: 75-85%.
Step 2e: Palladium-Catalyzed Cyclization/Bromination
-
To a solution of the azide precursor (1.0 eq) in acetonitrile (MeCN), add PdBr₂ (5 mol%), CuBr₂ (2.0 eq), and LiBr (1.0 eq).
-
Heat the mixture at 80 °C for 24 hours in a sealed tube.
-
Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield this compound. Expected yield: 70-80%.
Conclusion and Scientific Recommendation
Both the classical and modern synthetic routes offer viable pathways to this compound.
The classical method is a testament to the power of fundamental organic reactions. Its primary advantage lies in the use of readily available starting materials and well-understood, robust transformations. However, it is a linear, multi-stage process that involves several purification steps and the use of harsh reagents like POCl₃, which can be problematic on a large scale. The cumulative yield, while respectable, is impacted by the number of steps.
The modern palladium-catalyzed method represents a more elegant and convergent approach. While it requires the upfront synthesis of a specialized precursor, the key final step constructs the complex, fully substituted heterocyclic core in a single, high-yielding transformation. This approach is particularly attractive from a step-economy perspective for the crucial ring-forming event. The milder conditions of the final step (compared to refluxing POCl₃) are also a significant advantage.
For researchers in a drug discovery setting, where rapid access to diverse analogs is paramount, the modern route is highly compelling. Once the precursor synthesis is established, the final palladium-catalyzed step provides a robust entry point to the desired scaffold. For process chemistry or large-scale synthesis where cost of goods and the use of common starting materials are dominant factors, the classical route, despite its length, may still be a competitive option. Ultimately, the choice of method will depend on the specific goals, scale, and available resources of the research team.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]
X-ray crystallography of 4-Bromo-1-methylisoquinoline derivatives
An In-Depth Comparative Guide to the X-ray Crystallography of 4-Bromo-1-methylisoquinoline Derivatives
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Structural Imperative for Isoquinoline Scaffolds in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and pharmaceuticals.[1] The introduction of specific substituents, such as a methyl group at the C1 position and a bromine atom at the C4 position, creates the this compound framework. This substitution pattern is of significant interest to drug development professionals as it allows for further functionalization, leveraging the bromine atom as a synthetic handle for cross-coupling reactions to explore chemical space and modulate pharmacological activity.
Accurate and unambiguous determination of the three-dimensional atomic arrangement of these derivatives is paramount.[2] It underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and is often a prerequisite for regulatory submission. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive gold standard for obtaining a precise 3D molecular structure.[2]
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to guide researchers in selecting the most appropriate techniques for their objectives.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind this workflow is to first synthesize and purify the target molecule, then induce a state of supersaturation under controlled conditions to promote the growth of a highly ordered single crystal, and finally to analyze that crystal using X-ray diffraction.
References
A Comparative Guide to Greener Alternatives for the Synthesis of Substituted Isoquinolines
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, the classical methods for synthesizing these vital structures, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[1][2] This guide provides an in-depth, objective comparison of traditional and modern, greener alternatives for the synthesis of substituted isoquinolines, complete with experimental data and protocols to inform more sustainable laboratory practices.
The Imperative for Greener Synthesis
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoquinoline synthesis, this translates to a shift away from methods that are characterized by poor atom economy, the use of stoichiometric amounts of hazardous reagents, and the generation of significant waste.[1][3] The adoption of greener alternatives is not merely an environmental consideration but also a practical one, often leading to increased efficiency, reduced costs, and safer laboratory environments.
Traditional Routes: A Critical Perspective
The Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions have long been the workhorses for constructing the isoquinoline core. While effective, they each present notable drawbacks from a green chemistry perspective.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[4][5][6]
-
Drawbacks: Typically employs harsh dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in high-boiling solvents such as toluene or xylene.[5][6] These reagents are corrosive, hazardous, and generate significant phosphorus-containing waste. The reaction often requires high temperatures and can suffer from the formation of side products.[5]
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[7][8][9][10]
-
Drawbacks: Relies on strong acids like concentrated sulfuric acid, which are highly corrosive and present significant handling and disposal challenges.[7][10] The yields can be variable and are often low for substrates with electron-withdrawing groups.[11]
Pictet-Spengler Reaction: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13][14]
-
Drawbacks: While often proceeding under milder conditions than the other two methods, it can still require strong acid catalysts and chlorinated solvents.[13] The reaction scope can be limited by the availability of the starting β-arylethylamines.
Greener Alternatives: A Performance-Based Comparison
In recent years, a host of greener alternatives have emerged, leveraging technologies and methodologies that align with the principles of sustainable chemistry. This section provides a detailed comparison of three prominent greener approaches: Microwave-Assisted Synthesis, Multicomponent Reactions, and the use of Recyclable Catalysts.
Microwave-Assisted Synthesis: Accelerating Reactions and Enhancing Yields
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient method for heating reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[15]
Causality Behind Experimental Choices: The choice of a sealed vessel in microwave synthesis allows for the safe heating of solvents above their atmospheric boiling points, leading to dramatic rate enhancements. Polar solvents are generally preferred as they couple efficiently with microwave irradiation.
Comparative Performance:
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days[15] | Minutes[15][16] |
| Yield | Often moderate | Generally higher[15][16] |
| Energy Consumption | High | Lower |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
Experimental Protocol: Microwave-Assisted Bischler-Napieralski Reaction [17]
-
To a solution of the β-arylethylamide (1 mmol) in a microwave-safe vessel, add the dehydrating agent (e.g., a milder Lewis acid or a solid-supported acid) and a minimal amount of a suitable high-boiling polar solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the vessel to room temperature.
-
Quench the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Caption: Comparison of conventional heating and microwave irradiation for isoquinoline synthesis.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[18] This approach offers significant advantages in terms of efficiency and atom economy.
Causality Behind Experimental Choices: The success of an MCR relies on the careful selection of reactants that can undergo a cascade of reactions without the need for isolation of intermediates. The choice of catalyst is crucial to orchestrate the desired reaction sequence and suppress side reactions.
Comparative Performance:
| Feature | Traditional Multistep Synthesis | One-Pot Multicomponent Reaction |
| Number of Steps | Multiple | One[18] |
| Purification | Required at each step | Often only for the final product[19] |
| Atom Economy | Lower | Higher |
| Waste Generation | Higher | Lower |
| Time & Resources | Significant | Minimized |
Experimental Protocol: One-Pot Synthesis of Substituted Isoquinolines [19]
-
In a round-bottom flask, combine the aldehyde (1 mmol), the amine (1 mmol), the third component (e.g., an activated alkyne or isocyanide, 1 mmol), and the catalyst (e.g., a Lewis acid or a transition metal catalyst) in a suitable solvent.
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux) for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Caption: Simplified workflow of a one-pot multicomponent reaction for isoquinoline synthesis.
Recyclable Catalysts and Greener Solvents: A Sustainable Approach
The use of heterogeneous or recyclable homogeneous catalysts and environmentally benign solvents addresses key drawbacks of traditional methods.
Causality Behind Experimental Choices: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing contamination of the product. Green solvents, such as water, ethanol, or polyethylene glycol (PEG), are chosen for their low toxicity, biodegradability, and reduced environmental impact.[1]
Comparative Performance:
| Feature | Traditional Catalysis in Organic Solvents | Recyclable Catalysis in Green Solvents |
| Catalyst Separation | Often difficult, may require chromatography | Simple filtration or extraction[20] |
| Catalyst Reusability | Limited | High[1] |
| Solvent Toxicity | Often high (e.g., chlorinated solvents) | Low to negligible[1] |
| Environmental Impact | Significant | Minimized |
Experimental Protocol: Synthesis of Isoquinolines using a Recyclable Ruthenium Catalyst in PEG-400 [1]
-
In a microwave-safe vessel, combine the starting materials (e.g., dibenzoyl hydrazine and an internal alkyne), the recyclable ruthenium catalyst, and an additive (e.g., KPF₆) in PEG-400 as the solvent.[1]
-
Seal the vessel and irradiate in a microwave reactor at 150-160 °C for 10-15 minutes.[1]
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether). The catalyst remains in the PEG-400 phase.
-
The PEG-400 phase containing the catalyst can be reused for subsequent reactions.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: The cycle of a reaction using a recyclable catalyst in a green solvent.
Conclusion and Future Outlook
The synthesis of substituted isoquinolines is at a crossroads, with a clear and compelling shift towards greener and more sustainable methodologies. Microwave-assisted synthesis, multicomponent reactions, and the use of recyclable catalysts in benign solvents offer significant advantages over traditional methods in terms of efficiency, safety, and environmental impact.
While the classical reactions remain valuable for their robustness and scalability in certain contexts, the future of isoquinoline synthesis undoubtedly lies in the continued development and adoption of these greener alternatives. For researchers and drug development professionals, embracing these modern techniques is not just a matter of environmental responsibility but a strategic decision that can lead to more efficient and economical discovery and production of vital pharmaceuticals.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-methylisoquinoline
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-1-methylisoquinoline. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Section 1: Hazard Profile & Risk Assessment of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic compound that presents several health and environmental risks. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which must be accessible to all personnel handling the chemical.[1]
According to available safety data, the hazards associated with this compound are summarized below.[2][3][4][5][6]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Warning | H302: Harmful if swallowed.[2][3][6] | |
| Skin Irritation | Warning | H315: Causes skin irritation.[2][4][6] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[4][5][6] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[3][5] |
Causality: The presence of the bromine atom and the isoquinoline core contributes to its reactivity and biological activity, which underlies its hazardous properties. Understanding these hazards is the foundational step that dictates the necessity for controlled, segregated waste streams to prevent accidental exposure and environmental contamination.
Section 2: The Regulatory Framework for Disposal
The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by federal and state laws. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA) .[7][8] The RCRA establishes the "cradle-to-grave" management system for hazardous waste, meaning waste is regulated from the moment it is generated until its final disposal.[9]
Your institution's Environmental Health & Safety (EHS) department is responsible for interpreting and implementing these regulations and should be your primary resource for specific local procedures. This guide is based on federal standards, but always defer to your institution's EHS-approved protocols.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to its final collection.
Step 1: Waste Characterization
The first and most critical step is correctly identifying the waste stream. This compound is an organic compound containing a halogen (bromine). Therefore, it must be classified as a halogenated organic waste .[10][11]
Causality: This classification is crucial because halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts like dioxins.[10][12] Mixing it with non-halogenated solvents can unnecessarily render a large volume of waste more expensive and difficult to dispose of.
Step 2: Segregation at the Source
Waste must be segregated at the point of generation. Never mix halogenated organic waste with other waste categories.[1][13][14]
-
DO collect this compound waste (including contaminated solids like silica gel or filter paper, and solutions) in a dedicated Halogenated Organic Waste container.
-
DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[10]
The decision logic for waste segregation is illustrated in the workflow diagram below.
Caption: Waste Disposal Decision Tree.
Step 3: Proper Containerization
The choice of container is vital for safety and compliance.
-
Use Compatible Containers: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or a glass bottle, provided by your EHS department.[8] Do not use metal containers for any chemical waste that could be acidic or corrosive.[1][8]
-
Keep Containers Closed: Waste containers must be securely sealed with a proper cap when not in use.[9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and minimizes spill risk.[15]
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[8]
Step 4: Labeling for Safety and Compliance
Proper labeling is a non-negotiable regulatory requirement. Every waste container must be labeled as soon as the first drop of waste is added. The label must include:
-
The full chemical name(s) of all components. Do not use abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The Accumulation Start Date (the date the first waste was added to the container).
Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to EHS staff and final disposal technicians, is aware of its contents and associated dangers, ensuring safe handling at every stage.
Step 5: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[9]
-
Location: The SAA must not be in a high-traffic area and should not impede egress from the lab.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that is large enough to hold the contents of the largest container in case of a leak.[1][13][16]
-
Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[9] Once this limit is reached, the waste must be moved to a central storage area within three days.
Step 6: Arranging for Final Disposal
Once your waste container is full (or approaching the 12-month accumulation limit for academic labs), you must arrange for its removal.[17]
-
Contact EHS: Follow your institution's specific procedure for requesting a waste pickup, which typically involves submitting an online form or contacting the EHS office directly.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or any halogenated organic compound be disposed of via the sewer system.[2][18] This is illegal and environmentally damaging.
Section 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key.
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open while flushing. Remove contaminated clothing. Seek immediate medical attention.[4][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][20]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][21]
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[20] Collect the contaminated absorbent in a sealed, properly labeled hazardous waste container for disposal.
-
Major Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and personal protective equipment (PPE).
Section 5: Waste Minimization Strategies
The most effective disposal procedure is to minimize the generation of waste in the first place. This is the top tier in the hierarchy of waste management.[16]
-
Source Reduction: Order only the quantity of this compound necessary for your experiments.[9]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced.[9][16]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track chemicals that may expire.[1][9]
By adhering to these detailed procedures, you contribute to a safe laboratory environment, ensure compliance with federal and local regulations, and protect our shared environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. achmem.com [achmem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. needle.tube [needle.tube]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. odu.edu [odu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. actenviro.com [actenviro.com]
- 14. benchchem.com [benchchem.com]
- 15. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.com [capotchem.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. oreqcorp.com [oreqcorp.com]
A Comprehensive Guide to the Safe Handling and Disposal of 4-Bromo-1-methylisoquinoline
In the landscape of modern drug discovery and synthetic chemistry, the proficient and secure handling of specialized reagents is a cornerstone of successful research. This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and disposal protocols for 4-Bromo-1-methylisoquinoline. By providing in-depth, field-tested knowledge, we aim to foster a culture of safety and empower our customers to work with confidence and precision.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is imperative. As a brominated heterocyclic compound, it warrants careful handling. While comprehensive toxicological data is limited, the primary hazards associated with this and structurally similar chemicals include:
-
Skin Irritation: May cause redness, itching, and inflammation upon direct contact.
-
Serious Eye Irritation: Can result in significant eye damage if splashed into the eyes.
-
Harmful if Inhaled or Ingested: Inhalation of dust or ingestion can lead to adverse health effects.
A pre-work risk assessment is a critical step. Consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, transfer, reaction), and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate PPE is non-negotiable when working with this compound. The following table details the minimum PPE requirements, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2mm thickness) | Provides a robust chemical barrier. For extended procedures or when handling larger quantities, double-gloving is strongly recommended. This practice minimizes the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). A full-face shield is required when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles. A face shield offers a higher level of protection, especially during transfers of larger quantities or when working under positive pressure. |
| Respiratory Protection | NIOSH-approved half-mask respirator with organic vapor cartridges and P100 particulate filters. | Essential when working outside of a certified chemical fume hood, or if there is a potential for dust or aerosol generation that cannot be adequately contained by local exhaust ventilation. |
| Protective Clothing | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. A lab coat should be fully buttoned, and sleeves should be of an appropriate length to cover the wrists. |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove or minimize hazards at their source. They are the most effective way to control exposure.
-
Chemical Fume Hood: All manipulations of solid or dissolved this compound, including weighing, transfers, and reaction setups, must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.
-
Local Exhaust Ventilation (LEV): For procedures where a fume hood is not practical, a properly designed LEV system, such as a snorkel exhaust, should be used to capture any potential emissions at the source.
-
Handling Crystalline Solids: To minimize the generation of airborne dust when weighing and transferring the solid material, use gentle scooping techniques. Avoid any actions that could cause the powder to become airborne.[1][2] Weighing the material on a creased, smooth weighing paper can facilitate a more controlled transfer into the reaction vessel.
Safe Handling and Operational Workflow
A structured and methodical approach to handling this compound is key to ensuring a safe and successful experiment.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4][5] Remove any contaminated clothing while under a safety shower.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management:
-
Small Spill (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Gently sweep the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[7]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and your institution's emergency response team.
-
Restrict access to the spill area.
-
If it is safe to do so, increase ventilation to the area by opening windows (if applicable and safe).
-
Await the arrival of trained emergency responders. Do not attempt to clean up a large spill without the proper training and equipment.
-
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent cross-contamination and ensure environmental responsibility.
Work Surface Decontamination:
At the end of each work session, thoroughly decontaminate the work area within the fume hood. This can be achieved by wiping the surfaces with a cloth dampened with a suitable solvent (such as isopropanol or ethanol) to dissolve any residual compound, followed by a final cleaning with soap and water.[7][8] All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
Waste Disposal:
As a halogenated organic compound, all waste containing this compound must be segregated and disposed of as hazardous waste.
Disposal Best Practices:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[9][10]
-
Container Integrity: Ensure waste containers are in good condition and are kept securely closed except when adding waste.[9][11]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[12]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and safety data sheets as the ultimate sources of information.
References
- 1. dustarrest.com [dustarrest.com]
- 2. dustarrest.com [dustarrest.com]
- 3. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 4. Emergency Procedures | Chem Lab [chemlab.truman.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. cmich.edu [cmich.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
